molecular formula C8H15Cl3Si B096431 Trichloro(cyclooctyl)silane CAS No. 18290-59-0

Trichloro(cyclooctyl)silane

Cat. No.: B096431
CAS No.: 18290-59-0
M. Wt: 245.6 g/mol
InChI Key: SVHDYIKCZDBWQM-UHFFFAOYSA-N
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Description

Trichloro(cyclooctyl)silane (CAS 18290-59-0) is a halosilane compound with the molecular formula C₈H₁₅Cl₃Si and a molecular weight of 245.65 g/mol . It is characterized as a transparent liquid with a density of 1.19 g/cm³ and a boiling point of 85-89°C at 1.25 mm Hg . In research, this reagent is primarily valued as a versatile coupling agent for surface modification. Silanes like this compound are bi-functional molecules that can form stable covalent bonds with inorganic substrates (e.g., metals, metal oxides) via hydrolyzable chloro groups, while the organic cyclooctyl group imparts tailored properties to the surface . This mechanism is fundamental to creating robust organic-inorganic hybrid materials. A prominent application area is the development of protective and functional coatings. Silane coatings can serve as physical barriers against corrosion, for instance, on magnesium alloys, by forming a cross-linked siloxane (Si-O-Si) network . Furthermore, the cyclooctyl group can enhance hydrophobic characteristics, making such modified surfaces of interest for creating water-repellent coatings, anti-fouling membranes, and in the fine chemical industry . The ability of silanes to provide a stable base also allows for further functionalization with bioactive molecules, paving the way for advanced applications in biomaterials and medical devices to improve hemocompatibility or cellular interaction . Researchers utilize this compound to improve the dispersion of nanomaterials and strengthen the interfacial adhesion in polymer nanocomposites, which is critical for enhancing mechanical and thermal properties in advanced material science . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(cyclooctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDYIKCZDBWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629398
Record name Trichloro(cyclooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18290-59-0
Record name Trichloro(cyclooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Trichloro(cyclooctyl)silane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18290-59-0

This in-depth technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in the synthesis of novel materials and functionalized surfaces.

Core Properties and Data

This compound is a reactive chlorosilane compound characterized by a cyclooctyl group attached to a silicon trichloride moiety. Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 18290-59-0[1][2]
Molecular Formula C8H15Cl3Si[1]
Molecular Weight 245.65 g/mol [1]
Appearance Colorless liquid (Appearance may vary)[1]
Boiling Point 85-89 °C at 1.25 mmHg[1]
Density 1.19 g/cm³[1]
Refractive Index 1.476[1]
Flash Point > 110 °C[1]
Vapor Pressure 0.0736 mmHg at 25 °C[1]
Synonyms
Synonym
Cyclooctyltrichlorosilane
1-(Trichlorosilyl)cyclooctane
Trichlorosilylcyclooctane

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the hydrosilylation of cyclooctene with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclooctene, typically catalyzed by a transition metal complex.

Representative Experimental Protocol: Hydrosilylation of Cyclooctene

Objective: To synthesize this compound from cyclooctene and trichlorosilane.

Materials:

  • Cyclooctene

  • Trichlorosilane (HSiCl₃)

  • Platinum-based catalyst (e.g., Speier's catalyst - hexachloroplatinic acid solution in isopropanol) or a rhodium-based catalyst.[3]

  • Anhydrous toluene (or other suitable inert, aprotic solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of trichlorosilane.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon gas.

  • Charging the Reactor: Charge the flask with cyclooctene and anhydrous toluene.

  • Catalyst Addition: Introduce a catalytic amount of the chosen hydrosilylation catalyst (e.g., a few drops of Speier's catalyst solution) to the stirred solution of cyclooctene.

  • Addition of Trichlorosilane: Slowly add trichlorosilane to the reaction mixture via the dropping funnel at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, possibly with a water bath.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

  • Purification: Upon completion of the reaction, the solvent and any unreacted starting materials can be removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Caution: Trichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. This reaction should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Cyclooctene Cyclooctene Reaction Hydrosilylation Reaction (Inert Atmosphere, Controlled Temperature) Cyclooctene->Reaction Trichlorosilane Trichlorosilane Trichlorosilane->Reaction Catalyst Hydrosilylation Catalyst (e.g., Speier's Catalyst) Catalyst->Reaction Distillation Fractional Distillation (Under Reduced Pressure) Reaction->Distillation Product This compound Distillation->Product

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate and surface modification agent in various scientific and industrial applications.

Surface Modification

A primary application of alkyltrichlorosilanes like this compound is the modification of surfaces containing hydroxyl groups, such as glass, silica, and other metal oxides.[4][5] The trichlorosilyl group readily reacts with surface silanol groups to form stable covalent Si-O-Si bonds, creating a self-assembled monolayer (SAM). This process can be used to alter the surface properties of materials, for instance, by increasing hydrophobicity.[6] For researchers in drug development, modifying the surface of materials used in microfluidic devices, biosensors, or drug delivery vehicles can be crucial for controlling protein adsorption, cell adhesion, and biocompatibility.[7][8]

Intermediate for Silicone Polymers

This compound is a precursor for the synthesis of silicone polymers.[6] Through controlled hydrolysis and co-condensation with other silane monomers, a wide variety of silicone materials with tailored properties can be produced. Silicones are known for their biocompatibility, thermal stability, and chemical inertness, making them suitable for various biomedical applications, including medical implants, catheters, and drug delivery systems. The incorporation of the cyclooctyl group can influence the physical properties of the resulting silicone polymer, such as its flexibility, thermal stability, and refractive index.

Due to its role as a chemical intermediate, this compound is not expected to have direct biological activity or be involved in cellular signaling pathways. Its relevance to drug development is primarily as a building block for creating advanced materials with specific surface properties or as a component of biocompatible polymers.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water, including moisture in the air, to release hydrochloric acid (HCl) gas, which is toxic and corrosive.[9]

  • Handling: All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

  • Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Do not use water to clean up spills.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trichloro(cyclooctyl)silane, an organosilane with potential applications in materials science and as an intermediate in the synthesis of more complex molecules. This document details the primary synthetic route, experimental protocols, and the analytical techniques used to confirm the structure and purity of the compound.

Introduction

This compound (CAS No. 18290-59-0) is a chemical compound with the molecular formula C8H15Cl3Si.[1] Its structure consists of a cyclooctyl group bonded to a silicon atom, which is further bonded to three chlorine atoms. The reactivity of the trichlorosilyl group makes this compound a versatile precursor for the synthesis of various other organosilanes through nucleophilic substitution of the chlorine atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18290-59-0[1]
Molecular Formula C8H15Cl3Si[1]
Molecular Weight 245.65 g/mol [1]
Boiling Point 85-89 °C[1]
Density 1.19 g/cm³[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydrosilylation of cyclooctene with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclooctene, typically catalyzed by a platinum-based catalyst.

Reaction Pathway: Hydrosilylation

The hydrosilylation of an alkene, such as cyclooctene, with a silane, like trichlorosilane, is a well-established method for the formation of carbon-silicon bonds. The reaction is typically catalyzed by transition metal complexes, with platinum catalysts being particularly effective. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and finally reductive elimination of the alkylsilane product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cyclooctene Cyclooctene Reaction Hydrosilylation Cyclooctene->Reaction Trichlorosilane Trichlorosilane (HSiCl3) Trichlorosilane->Reaction Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Reaction Catalysis Product This compound Reaction->Product

Caption: Hydrosilylation of Cyclooctene with Trichlorosilane.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Cyclooctene

  • Trichlorosilane (HSiCl₃)

  • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene (or other suitable inert solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Schlenk line or other inert atmosphere setup

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and dried thoroughly. The system is then placed under an inert atmosphere of argon or nitrogen.

  • Charging Reactants: Anhydrous toluene and cyclooctene are added to the flask. A catalytic amount of Karstedt's catalyst is then introduced.

  • Addition of Trichlorosilane: Trichlorosilane is charged into the dropping funnel and added dropwise to the stirred reaction mixture at a controlled rate. The reaction is often exothermic, and the addition rate should be adjusted to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

G Setup 1. Assemble and dry glassware under inert atmosphere. Charge 2. Charge flask with cyclooctene, solvent, and catalyst. Setup->Charge Add 3. Add trichlorosilane dropwise. Charge->Add React 4. Heat to reflux and monitor reaction. Add->React Purify 5. Cool, remove solvent, and purify by vacuum distillation. React->Purify Product This compound Purify->Product

Caption: Experimental Workflow for the Synthesis of this compound.

Characterization of this compound

Due to the lack of publicly available experimental spectra for this compound, this section provides expected characterization data based on the analysis of analogous compounds, such as Trichloro(octyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of approximately 1.0-2.0 ppm, corresponding to the methylene protons of the cyclooctyl ring. A distinct multiplet, likely a triplet of triplets or a more complex pattern, would be expected for the methine proton attached to the silicon-bearing carbon, shifted downfield due to the electron-withdrawing effect of the trichlorosilyl group.

¹³C NMR: The carbon NMR spectrum would display a series of peaks corresponding to the eight carbon atoms of the cyclooctyl ring. The carbon atom directly bonded to the silicon (C1) would be significantly deshielded and appear at the lowest field. The remaining seven methylene carbons would resonate at higher fields.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~1.0 - 2.0mCH₂ (cyclooctyl)
downfield multipletmCH-Si
¹³C downfieldsC-Si
upfieldsCH₂ (cyclooctyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the C-H stretching of the cyclooctyl group and the Si-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
2950-2850C-H stretch (sp³)Strong
1470-1440C-H bend (CH₂)Medium
800-600Si-Cl stretchStrong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing three chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms, the cyclooctyl group, or fragments of the cyclooctyl ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zPossible Fragment
244[C₈H₁₅SiCl₃]⁺ (Molecular Ion)
209[C₈H₁₅SiCl₂]⁺
133[SiCl₃]⁺
111[C₈H₁₅]⁺

Safety and Handling

This compound is a reactive compound and should be handled with appropriate safety precautions. It is corrosive and reacts with water and moisture to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

References

An In-depth Technical Guide to Trichloro(cyclooctyl)silane: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane (C8H15Cl3Si), a versatile organosilicon compound. This document details its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Emphasis is placed on its reactivity and potential applications, particularly in surface modification for biomedical purposes and as an intermediate in the synthesis of functionalized silanes for drug delivery systems. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides logical workflows and comparative data to support research and development activities.

Molecular Structure and Formula

This compound is an organosilane characterized by a cyclooctyl group and three chlorine atoms attached to a central silicon atom.

Molecular Formula: C₈H₁₅Cl₃Si

Synonyms: Cyclooctyltrichlorosilane, Trichlorosilylcyclooctane[1]

The molecular structure consists of a saturated eight-membered carbon ring (cyclooctyl) bonded to a trichlorosilyl (-SiCl₃) functional group. The tetrahedral geometry around the silicon atom is a key feature of its structure.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18290-59-0[1]
Molecular Weight 245.65 g/mol [1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point 85-89 °C @ 1.25 mmHg[1]
Density 1.19 g/cm³[1]
Flash Point 109.5 °C[1]
Refractive Index 1.476[1]
Water Solubility Reacts with waterGeneral knowledge

Synthesis of this compound

The primary method for synthesizing alkyltrichlorosilanes is through the hydrosilylation of an alkene. In the case of this compound, this involves the addition of trichlorosilane (HSiCl₃) to cyclooctene. This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid).

General Experimental Protocol: Hydrosilylation of Cyclooctene

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Trichlorosilane is a corrosive and moisture-sensitive compound.

Materials:

  • Cyclooctene

  • Trichlorosilane

  • Platinum-based catalyst (e.g., Speier's catalyst solution in isopropanol)

  • Anhydrous toluene (or other suitable inert solvent)

Procedure:

  • A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with cyclooctene and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of the platinum catalyst is added to the reaction mixture.

  • Trichlorosilane is added dropwise from the dropping funnel to the stirred solution. The reaction can be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, this compound, is isolated from the reaction mixture by fractional distillation under reduced pressure to prevent thermal decomposition.

Logical Workflow for Hydrosilylation Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Cyclooctene Cyclooctene Reaction Hydrosilylation Reaction Cyclooctene->Reaction Trichlorosilane Trichlorosilane Trichlorosilane->Reaction Platinum_Catalyst Platinum Catalyst Platinum_Catalyst->Reaction Purification Fractional Distillation Reaction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of approximately 1.2-2.0 ppm, corresponding to the methylene protons of the cyclooctyl ring. The proton on the carbon atom directly attached to the silicon (the α-proton) would likely appear as a distinct multiplet, potentially at a slightly downfield-shifted position compared to the other ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display multiple signals corresponding to the inequivalent carbon atoms of the cyclooctyl ring. The carbon atom bonded to the silicon (C-Si) would be expected to resonate at a unique chemical shift compared to the other carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2920-2850C-H (stretch, alkyl)Strong
1465-1445C-H (bend, methylene)Medium
800-600Si-Cl (stretch)Strong
~550Si-C (stretch)Medium-Weak
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and other chlorine-containing fragments will appear as clusters of peaks. The fragmentation pattern would likely involve the loss of chlorine atoms, the cyclooctyl group, or fragments of the cyclooctyl ring.

Logical Diagram of Mass Spectrometry Fragmentation

G M [C8H15SiCl3]+• (Molecular Ion) M_minus_Cl [C8H15SiCl2]+ M->M_minus_Cl - Cl• M_minus_C8H15 [SiCl3]+ M->M_minus_C8H15 - C8H15• C8H15 [C8H15]+ M->C8H15 - SiCl3•

Caption: Predicted major fragmentation pathways for this compound.

Reactivity and Applications

Reactivity

The reactivity of this compound is dominated by the highly polarized Si-Cl bonds. The silicon atom is electrophilic and susceptible to nucleophilic attack.

  • Hydrolysis: this compound readily reacts with water and moisture in the air to form cyclooctylsilanetriol (C₈H₁₅Si(OH)₃) and hydrochloric acid (HCl). This reaction is highly exothermic.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as alcohols (to form alkoxysilanes), amines (to form aminosilanes), and organometallic reagents (to form new Si-C bonds). This reactivity makes it a valuable intermediate for the synthesis of more complex organosilicon compounds.

Applications in Drug Development and Biomedical Research

While specific applications of this compound in drug development are not extensively documented, its properties suggest potential utility in several areas:

  • Surface Modification: Organosilanes are widely used to modify the surfaces of inorganic materials like silica, titania, and glass. The hydrolysis of this compound allows for the formation of a self-assembled monolayer on hydroxylated surfaces. The cyclooctyl group imparts a hydrophobic character to the surface, which can be beneficial for:

    • Biocompatibility: Modifying the surface of medical implants to control protein adsorption and cellular interactions.

    • Drug Delivery: Functionalizing the surface of nanoparticles (e.g., mesoporous silica nanoparticles) to control drug loading and release kinetics. The cyclooctyl group can provide a hydrophobic domain for encapsulating lipophilic drugs.

  • Intermediate for Functionalized Silanes: Through nucleophilic substitution reactions, the trichlorosilyl group can be converted to other functionalities. This allows for the synthesis of a variety of functionalized cyclooctylsilanes that could be used as linkers or building blocks in the synthesis of complex molecules for drug delivery systems or diagnostic agents.

Signaling Pathway Diagram: Surface Functionalization for Drug Delivery

G cluster_start Starting Materials cluster_process Process cluster_intermediate Intermediate cluster_final Final Product TCS This compound Hydrolysis Hydrolysis TCS->Hydrolysis NP Nanoparticle (e.g., Silica) Condensation Condensation NP->Condensation Silanetriol Cyclooctylsilanetriol Hydrolysis->Silanetriol Surface_Modified_NP Surface Modified Nanoparticle Condensation->Surface_Modified_NP Functionalization Further Functionalization Drug_Carrier Functionalized Drug Carrier Functionalization->Drug_Carrier Silanetriol->Condensation Surface_Modified_NP->Functionalization

Caption: Pathway for nanoparticle surface modification using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water to produce corrosive hydrochloric acid gas. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

This compound is a valuable organosilicon compound with significant potential as a surface modifying agent and a synthetic intermediate. Its reactivity, driven by the trichlorosilyl group, allows for a wide range of chemical transformations. While further research is needed to fully elucidate its specific applications, its properties make it a promising candidate for use in the development of advanced materials for biomedical and pharmaceutical applications. This guide provides a foundational understanding of its chemistry and encourages further investigation into its potential.

References

An In-depth Technical Guide to the Safe Handling of Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling precautions for Trichloro(cyclooctyl)silane, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates data for this compound where available, supplemented with information from analogous compounds such as Trichloro(octyl)silane and Cyclohexyl Trichlorosilane to ensure a thorough understanding of the potential hazards.

Chemical Identification and Properties

This compound is a chlorosilane compound used as an intermediate in chemical synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundTrichloro(octyl)silane (Analogue)
CAS Number 18290-59-0[1]5283-66-9
Molecular Formula C8H15Cl3Si[1]C8H17Cl3Si
Molecular Weight 245.65 g/mol [1]247.67 g/mol
Appearance Colorless liquid[2][3]Colorless liquid with a pungent odor[2]
Boiling Point 85-89°C @ 1.25 mmHg[1]233°C @ 731 mmHg[4]
Density 1.19 g/cm³[1]1.07 g/mL at 25°C[4]
Flash Point 1.19 g/cm³[1]85°C (closed cup)
Refractive Index 1.476[1]1.447 at 20°C[4]
Water Solubility Reacts with water[2][5]Decomposed by water[2]
Hazard Identification and GHS Classification

This compound is expected to share the corrosive properties common to other trichlorosilanes due to its reaction with water to form hydrochloric acid.[2]

Table 2: GHS Hazard Classification for Analogous Trichlorosilanes

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[2][6]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[6]
Flammable LiquidsCategory 4H227: Combustible liquid.[6]

Signal Word: Danger[2][6]

Hazard Pictograms:

corrosive

Supplemental Hazard Statements:

  • EUH014: Reacts violently with water.

  • EUH071: Corrosive to the respiratory tract.

Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling:

  • Avoid breathing vapors or mist.[6][7]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[6]

  • Take measures to prevent the buildup of electrostatic charge.[6]

  • Do not allow contact with water or moisture.[7]

  • Wear appropriate personal protective equipment (PPE).[5]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[6]

  • Store in a cool place.[6]

  • Store locked up.[6]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Use chemical safety goggles and a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a chemical-resistant suit.[5][6]
Respiratory Protection Use a full-face respirator with a type ABEK (EN 14387) respirator filter if ventilation is inadequate.
Body Protection Complete suit protecting against chemicals and flame-retardant protective clothing.[6]
First-Aid Measures

Immediate medical attention is required in case of exposure.

Table 4: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[5][7]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Call a physician immediately.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6]
Spill and Leak Procedures

In the event of a spill or leak, follow these emergency procedures:

  • Evacuation: Evacuate personnel from the area.[5]

  • Ventilation: Ensure adequate ventilation.[5]

  • Ignition Sources: Remove all sources of ignition.[5]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Cleanup: Absorb the spill with a dry, inert material such as sand, earth, or vermiculite.[5] Do not use water.[5] Collect the absorbed material in a suitable, closed container for disposal.[5]

  • Personal Protection: Wear self-contained breathing apparatus, rubber boots, and heavy rubber gloves during cleanup.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: DO NOT USE WATER.[5] The substance reacts violently with water.[6]

  • Specific Hazards: Combustible liquid.[6] Containers may explode in a fire.[5] Hazardous decomposition products include hydrogen chloride and phosgene.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]

Toxicological Information
  • Acute Toxicity: Expected to be corrosive and cause severe burns to the skin, eyes, and respiratory tract.[5] Inhalation may cause coughing and wheezing.[5]

  • Carcinogenicity: No components of similar products are listed as carcinogens by IARC or ACGIH.[6]

Experimental Protocols & Methodologies

As this is a safety and handling guide, detailed experimental protocols for the use of this compound are beyond its scope. Users should refer to specific experimental procedures and conduct a thorough risk assessment before use. The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response a Review SDS and Conduct Risk Assessment b Ensure Fume Hood is Operational a->b c Gather and Inspect PPE (Gloves, Goggles, Lab Coat) b->c d Prepare Spill Kit (Inert Absorbent, Neutralizer) c->d e Don Appropriate PPE f Work Inside Fume Hood e->f g Dispense Chemical Carefully Away from Water Sources f->g h Keep Container Tightly Closed When Not in Use g->h i Decontaminate Glassware and Equipment j Dispose of Waste in Designated Hazardous Waste Container i->j k Remove and Dispose of Contaminated Gloves Properly j->k l Wash Hands Thoroughly k->l m Spill or Exposure Occurs n Follow First-Aid Procedures m->n Exposure o Follow Spill Cleanup Procedures m->o Spill p Notify Supervisor and Safety Officer n->p o->p

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Hydrolysis and Reactivity of Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the hydrolysis and reactivity of trichloro(cyclooctyl)silane is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organosilicon chemistry and data from analogous alkyltrichlorosilanes. The experimental protocols and quantitative data presented herein are representative and should be adapted and validated for specific research applications.

Introduction

This compound (C8H15Cl3Si) is an organosilicon compound of interest for surface modification, synthesis of silsesquioxanes, and as a coupling agent. Its reactivity is primarily dictated by the three highly labile silicon-chloride bonds, which are susceptible to nucleophilic attack. The bulky cyclooctyl group introduces significant steric hindrance around the silicon center, influencing the kinetics of its reactions compared to linear or less bulky alkyltrichlorosilanes. This guide details the hydrolysis and general reactivity of this compound, providing insights into its reaction mechanisms, experimental considerations, and characterization of its products.

Hydrolysis of this compound

The hydrolysis of this compound is a vigorous and highly exothermic reaction that proceeds in a stepwise manner to replace the chloro groups with hydroxyl groups, ultimately forming cyclooctylsilanetriol. This intermediate is highly unstable and readily undergoes self-condensation to form cyclooctyl-functionalized polysilsesquioxanes.

Reaction Mechanism

The hydrolysis mechanism involves the nucleophilic attack of water on the silicon atom. The presence of acid or base can catalyze this reaction.

dot

Experimental_Workflow_Hydrolysis start Start dissolve Dissolve this compound in anhydrous acetone start->dissolve cool Cool solution to 0-5 °C dissolve->cool add_water Slowly add deionized water (maintain T < 10 °C) cool->add_water stir Stir at room temperature for 24 hours add_water->stir filter Filter to collect precipitate stir->filter wash Wash with water and acetone filter->wash dry Dry under vacuum wash->dry product Poly(cyclooctylsilsesquioxane) dry->product

Spectral Analysis of Trichloro(cyclooctyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for trichloro(cyclooctyl)silane (CAS No. 18290-59-0), a valuable organosilane intermediate. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimated based on data from similar alkyltrichlorosilanes and cyclooctyl derivatives and should be considered as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.8 - 2.0Multiplet1HCH-Si
~1.5 - 1.7Multiplet14HCH₂

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~35 - 40C-Si
~25 - 30Aliphatic CH₂

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Predicted ²⁹Si NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~10 to 20R-SiCl₃

Reference: TMS (δ = 0.00 ppm)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2940StrongC-H stretch (asymmetric)
2850 - 2870StrongC-H stretch (symmetric)
1460 - 1470MediumCH₂ scissoring
800 - 850StrongSi-C stretch
550 - 650Strong, BroadSi-Cl stretch

Sample phase: Neat liquid

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
244[M]⁺ (Molecular ion with ³⁵Cl₃)
246[M+2]⁺ (Isotopic peak for one ³⁷Cl)
248[M+4]⁺ (Isotopic peak for two ³⁷Cl)
250[M+6]⁺ (Isotopic peak for three ³⁷Cl)
209[M - Cl]⁺
133[SiCl₃]⁺
111[C₈H₁₅]⁺ (Cyclooctyl cation)

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra manually.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Perform baseline correction.

²⁹Si NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample by dissolving approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si.

    • Tune and match the probe to the ²⁹Si frequency.

  • Acquisition:

    • Use an inverse-gated proton decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).

    • Set the spectral width to cover a range of approximately -50 to 50 ppm.

    • Use a 45° pulse angle and a longer relaxation delay (e.g., 10-20 seconds) due to the typically long T₁ relaxation times of ²⁹Si nuclei.

    • Acquire a large number of scans to obtain a satisfactory signal-to-noise ratio.

  • Processing: Process the data as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

  • Acquisition:

    • Place the sample "sandwich" in the spectrometer's sample holder.

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or hexane.

  • Instrument Setup:

    • Use a mass spectrometer with an electron ionization (EI) source.

    • Set the ionization energy to 70 eV.

    • Set the mass analyzer to scan a range of m/z values appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be recorded as the compound elutes from the GC column.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern of the molecular ion and other chlorine-containing fragments to confirm the number of chlorine atoms.

    • Identify and analyze the major fragment ions to deduce the structure of the compound. The fragmentation of alkyltrichlorosilanes is expected to involve the loss of chlorine atoms and cleavage of the cyclooctyl ring.[1]

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and a general workflow for the characterization of this compound.

Spectral_Analysis_Relationship cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR C_NMR ¹³C NMR Si_NMR ²⁹Si NMR IR IR Spectroscopy MS Mass Spectrometry Compound This compound Compound->H_NMR Proton Environment Compound->C_NMR Carbon Skeleton Compound->Si_NMR Silicon Environment Compound->IR Functional Groups (Si-Cl, C-H) Compound->MS Molecular Weight & Fragmentation

Diagram 1: Relationship between spectral methods for analyzing this compound.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolution/Neat) start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ²⁹Si) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq data_proc Data Processing & Analysis nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc structure_confirm Structural Confirmation data_proc->structure_confirm end End structure_confirm->end

Diagram 2: General experimental workflow for the spectral characterization of this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of Trichloro(cyclooctyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trichloro(cyclooctyl)silane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes solubility prediction based on chemical principles and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this moisture-sensitive compound, ensuring accurate and reproducible results in a laboratory setting.

Predicted Solubility Profile

This compound, with its cyclooctyl group, is a non-polar molecule. Following the principle of "like dissolves like," it is predicted to be soluble in a range of non-polar and weakly polar aprotic organic solvents. Its solubility is expected to decrease in highly polar solvents.

Disclaimer: The following table summarizes the predicted solubility of this compound based on the behavior of structurally similar organosilanes, such as trichloro(octyl)silane and trichloro(octadecyl)silane. This information should be used as a guideline and must be confirmed through experimental validation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, CyclohexaneHighThe non-polar cyclooctyl group will have favorable van der Waals interactions with non-polar solvents.
Weakly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen in these solvents can interact with the silicon atom, but the overall non-polar character of the silane will still dominate.
Polar Aprotic Dichloromethane (DCM), ChloroformModerateWhile polar, these solvents are aprotic and can dissolve a range of non-polar to moderately polar compounds.
Polar Protic Alcohols (e.g., Methanol, Ethanol)Reactive Trichlorosilanes are highly susceptible to solvolysis by protic solvents, leading to the formation of siloxanes and hydrochloric acid. These are not suitable solvents.
Highly Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Very LowThe significant polarity difference between the silane and these solvents will likely result in poor solvation.

Experimental Protocol for Solubility Determination

Given the moisture-sensitive nature of this compound, all experiments must be conducted under anhydrous conditions using dried solvents and glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Oven-dried glassware (e.g., vials, graduated cylinders, syringes)

  • Inert atmosphere glove box or Schlenk line

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Gas-tight syringes and needles

  • Syringe filters (PTFE, 0.2 µm)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure
  • Preparation of Saturated Solutions:

    • Under an inert atmosphere, add a known volume of the desired anhydrous solvent to a series of oven-dried vials.

    • Incrementally add known masses of this compound to each vial until an excess of undissolved solid is observed.

    • Seal the vials tightly and stir the mixtures at a constant, controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant into a gas-tight syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, dry, tared vial to remove any suspended solids.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the saturated solution sample and the standard solutions using a suitable analytical technique (e.g., GC or HPLC) to determine the concentration of the dissolved silane.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Define Solvent & Temperature prep_glassware Oven-dry all glassware start->prep_glassware prep_solvent Use Anhydrous Solvent prep_glassware->prep_solvent inert_atm Establish Inert Atmosphere (N2/Ar) prep_solvent->inert_atm add_solvent Add known volume of solvent to vial inert_atm->add_solvent add_silane Incrementally add known mass of this compound add_solvent->add_silane observe Observe for excess undissolved silane add_silane->observe observe->add_silane Not in excess equilibrate Stir at constant temperature for 24-48h observe->equilibrate Excess observed settle Allow solids to settle equilibrate->settle sample Draw supernatant with gas-tight syringe settle->sample filter Filter through 0.2µm PTFE syringe filter sample->filter quantify Quantify concentration (GC/HPLC) filter->quantify end End: Report Solubility quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_properties Molecular Properties cluster_prediction Solubility Prediction ('Like Dissolves Like') cluster_solvents Solvent Types compound This compound structure Cyclooctyl group (non-polar) -SiCl3 group (reactive, polar bonds) compound->structure high_sol High Solubility mod_sol Moderate Solubility low_sol Low/Reactive non_polar Non-Polar Aprotic (e.g., Hexane, Toluene) high_sol->non_polar Predicted Interaction weakly_polar Weakly Polar Aprotic (e.g., THF, Diethyl Ether) mod_sol->weakly_polar Predicted Interaction polar Polar Protic / Highly Polar Aprotic (e.g., Alcohols, DMF, DMSO) low_sol->polar Predicted Interaction

Caption: Logical relationship for predicting this compound solubility.

Trichloro(cyclooctyl)silane synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trichloro(cyclooctyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, and key quantitative data. It also outlines a detailed experimental protocol for a plausible synthesis route and presents logical and experimental workflows through visual diagrams.

Nomenclature and Identification

This compound is an organosilicon compound characterized by a cyclooctyl group attached to a silicon atom which is, in turn, bonded to three chlorine atoms.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to identify this compound in scientific literature and commercial listings. These are summarized in the table below for clarity and cross-referencing.

Name Type Name Source
Systematic Name This compoundN/A
Alternative Name CYCLOOCTYLTRICHLOROSILANE[1]
Alternative Name Trichlorsilylcyclooctan[1]
Alternative Name 1-(Trichlorsilyl)cyclooctan[1]
CAS Registry Number 18290-59-0[1][2]

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of this data is sourced from commercial suppliers and may represent typical values rather than critically evaluated experimental results.

Property Value Source
Molecular Formula C8H15Cl3Si[1]
Molecular Weight 245.65 g/mol
Exact Mass 244.00100[1]
Boiling Point 85-89 °C @ 1.25 mmHg[1]
Density 1.19 g/cm³[1]
Refractive Index 1.476[1]
Flash Point > 110 °CN/A
LogP 4.75620[1]
Vapor Pressure 0.0736 mmHg @ 25 °C[1]

Experimental Protocols

Synthesis of this compound via Hydrosilylation

Reaction:

Cyclooctene + Trichlorosilane --(Catalyst)--> this compound

Materials:

  • Cyclooctene (freshly distilled)

  • Trichlorosilane (HSiCl₃)

  • Speier's catalyst (hexachloroplatinic acid solution in isopropanol) or Karstedt's catalyst

  • Anhydrous toluene (or other suitable inert, dry solvent)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, reflux condenser, dropping funnel)

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with freshly distilled cyclooctene and anhydrous toluene. The solution is brought to the desired reaction temperature (typically 50-80 °C).

  • Catalyst Addition: A catalytic amount of Speier's catalyst or Karstedt's catalyst is added to the stirred solution.

  • Addition of Trichlorosilane: Trichlorosilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of cyclooctene.

  • Work-up and Purification: Upon completion of the reaction, the solvent and any unreacted starting materials are removed by distillation at atmospheric pressure. The crude product, this compound, is then purified by fractional vacuum distillation.

Safety Precautions:

  • Trichlorosilane is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water to release hydrogen chloride gas. All manipulations must be carried out under a dry, inert atmosphere.

  • Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this compound in any biological signaling pathways or its potential applications in drug development. Its primary applications are in the field of materials science, particularly as a surface modifying agent and a precursor for silicone polymers.[6][7]

Visualizations

Logical Relationships of Synonyms

The following diagram illustrates the hierarchical and synonymous relationships between the different names used for this compound.

G Synonym Relationship for this compound This compound This compound CYCLOOCTYLTRICHLOROSILANE CYCLOOCTYLTRICHLOROSILANE This compound->CYCLOOCTYLTRICHLOROSILANE is synonym of Trichlorsilylcyclooctan Trichlorsilylcyclooctan This compound->Trichlorsilylcyclooctan is synonym of 1-(Trichlorsilyl)cyclooctan 1-(Trichlorsilyl)cyclooctan This compound->1-(Trichlorsilyl)cyclooctan is synonym of CAS: 18290-59-0 CAS: 18290-59-0 This compound->CAS: 18290-59-0 is identified by

Caption: Synonym and Identifier Relationships.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in the synthesis of this compound via the hydrosilylation of cyclooctene.

G Experimental Workflow for Hydrosilylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Flame-dry glassware Flame-dry glassware Inert atmosphere (N2) Inert atmosphere (N2) Flame-dry glassware->Inert atmosphere (N2) Charge Cyclooctene & Toluene Charge Cyclooctene & Toluene Inert atmosphere (N2)->Charge Cyclooctene & Toluene Heat to 50-80 C Heat to 50-80 C Charge Cyclooctene & Toluene->Heat to 50-80 C Add Catalyst Add Catalyst Heat to 50-80 C->Add Catalyst Dropwise addition of HSiCl3 Dropwise addition of HSiCl3 Add Catalyst->Dropwise addition of HSiCl3 Monitor reaction (GC/NMR) Monitor reaction (GC/NMR) Dropwise addition of HSiCl3->Monitor reaction (GC/NMR) Remove solvent Remove solvent Monitor reaction (GC/NMR)->Remove solvent Fractional vacuum distillation Fractional vacuum distillation Remove solvent->Fractional vacuum distillation Characterize product Characterize product Fractional vacuum distillation->Characterize product

Caption: Synthesis Workflow.

References

Trichloro(cyclooctyl)silane: A Technical Guide to Purity and Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane, focusing on its purity, available grades, and the analytical methodologies required for its characterization. This document is intended to be a valuable resource for professionals in research, development, and quality control who utilize this versatile organosilane compound.

Purity and Available Grades

This compound is a reactive organosilane that serves as a key intermediate in the synthesis of various silicon-containing compounds. The purity of this reagent is critical for the successful outcome of subsequent reactions and the quality of the final products. Commercial grades of this compound can vary in purity, and it is essential for researchers to select a grade appropriate for their specific application.

A summary of commercially available grades and their typical purity levels is presented in Table 1. It is important to note that purity specifications can differ between suppliers, and it is always recommended to consult the supplier's certificate of analysis for lot-specific data.

SupplierGradePurity SpecificationTypical ImpuritiesAnalytical Method
Supplier ATechnical85.0 - 99.8%[1]Unreacted starting materials (cyclooctene, trichlorosilane), byproducts of hydrosilylation (e.g., isomers, oligomers), and residual catalyst.GC-MS
Supplier BHigh Purity≥ 97%Lower levels of starting materials and byproducts compared to technical grade. May contain trace amounts of other chlorosilanes.GC-MS, Titration
Reference Trichloro(octyl)silane ≥ 97% [2]As a comparable linear alkyltrichlorosilane, impurities would be similar, including starting materials and reaction byproducts.GC, Titration

Experimental Protocols

Accurate and reproducible experimental procedures are paramount for the synthesis, purification, and analysis of this compound. The following sections provide detailed methodologies for these key processes.

Synthesis via Hydrosilylation of Cyclooctene

The most common method for the synthesis of this compound is the hydrosilylation of cyclooctene with trichlorosilane, typically catalyzed by a platinum complex.

Reaction:

Experimental Protocol:

  • Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is crucial due to the moisture sensitivity of trichlorosilane. A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried.

  • Reagents:

    • Cyclooctene (freshly distilled)

    • Trichlorosilane (freshly distilled)

    • Hydrosilylation catalyst (e.g., Speier's catalyst - hexachloroplatinic acid solution in isopropanol, or Karstedt's catalyst). The catalyst loading is typically in the range of 10-100 ppm relative to the alkene.

  • Procedure:

    • The flask is charged with cyclooctene and the catalyst.

    • Trichlorosilane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature (typically between 30-60°C).

    • After the addition is complete, the reaction mixture is stirred for several hours at a specific temperature to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Work-up and Isolation:

    • Upon completion, any excess volatile starting materials can be removed by distillation at atmospheric pressure.

    • The crude product is then purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Fractional distillation under reduced pressure is the standard method for purifying this compound to remove lower and higher boiling point impurities.

Experimental Protocol:

  • Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source is assembled. All glassware must be thoroughly dried to prevent hydrolysis of the product.

  • Procedure:

    • The crude this compound is charged into the distillation flask along with a few boiling chips or a magnetic stirrer.

    • The system is evacuated to the desired pressure. The boiling point of this compound is reported to be 85-89 °C at 1 mmHg.[1]

    • The flask is heated gradually. A forerun containing any low-boiling impurities is collected first.

    • The main fraction is collected at a constant temperature and pressure.

    • The distillation is stopped before all the material in the flask has vaporized to avoid the concentration of high-boiling impurities.

  • Storage: The purified this compound should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities present.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a dry, inert solvent such as hexane or toluene.

  • Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating organosilanes.

      • Injector: Split/splitless injector, operated in split mode. Injector temperature: 250°C.

      • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with spectral libraries and by interpreting the fragmentation patterns.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are essential for confirming the chemical structure of this compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a dry deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

  • ¹H NMR Spectroscopy:

    • The spectrum will show signals corresponding to the protons of the cyclooctyl ring. The chemical shifts and coupling patterns will be characteristic of the alkyl group attached to the silicon atom.

  • ²⁹Si NMR Spectroscopy:

    • ²⁹Si NMR provides direct information about the silicon environment. For this compound, a single resonance is expected in the region characteristic for alkyltrichlorosilanes. The chemical shift will be influenced by the three chlorine atoms and the cyclooctyl group attached to the silicon.[3]

Visualizing Key Processes

To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification setup Flame-dried 3-neck flask (Inert Atmosphere) addition Dropwise addition of Trichlorosilane setup->addition cyclooctene Cyclooctene cyclooctene->addition trichlorosilane Trichlorosilane trichlorosilane->addition catalyst Hydrosilylation Catalyst (e.g., Speier's) catalyst->addition stirring Stirring at controlled temperature addition->stirring distillation1 Atmospheric Distillation (remove volatiles) stirring->distillation1 distillation2 Fractional Distillation (under vacuum) distillation1->distillation2 product Purified this compound distillation2->product

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Trichloro(cyclooctyl)silane in Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the interfacial properties of materials, with applications ranging from biocompatible coatings and sensors to nanoelectronics and drug delivery platforms. Trichloro(cyclooctyl)silane is an organosilane compound used to create robust, covalently bound SAMs on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. The cyclooctyl headgroup provides a unique combination of hydrophobicity and steric bulk, influencing the packing density and surface energy of the resulting monolayer.

These application notes provide a comprehensive overview and detailed protocols for the formation and characterization of self-assembled monolayers using this compound.

Physicochemical Properties of this compound

A clear understanding of the precursor's properties is crucial for consistent and successful SAM formation.

PropertyValueReference
CAS Number 18290-59-0[1]
Molecular Formula C₈H₁₅Cl₃Si[1]
Molecular Weight 245.65 g/mol [1]
Boiling Point 85-89 °C @ 25 mmHg[1]
Density 1.19 g/cm³[1]
Refractive Index 1.476[1]
Synonyms Cyclooctyltrichlorosilane, 1-(Trichlorosilyl)cyclooctane[1]

Health and Safety Precautions

This compound is a reactive and corrosive compound that requires careful handling in a controlled laboratory environment.

  • Corrosive: Causes severe skin burns and eye damage.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reacts with Water: Reacts violently with water and moisture to produce hydrochloric acid (HCl) gas.[4][5] All handling and reactions should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Respiratory Irritant: The released HCl gas is corrosive to the respiratory tract.[4] Use in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound SAM on a Silicon Substrate by Solution Deposition

This protocol details the formation of a this compound SAM on a silicon wafer, a common substrate for SAM studies.

Materials and Equipment:

  • This compound

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Ethanol (absolute)

  • Nitrogen or argon gas source

  • Sonicator

  • Glassware (e.g., beakers, petri dishes), oven-dried

  • Tweezers

Methodology:

  • Substrate Cleaning and Hydroxylation:

    • Place the silicon wafers in a beaker and sonicate in ethanol for 15 minutes, followed by rinsing with DI water.

    • Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Thoroughly rinse the wafers with copious amounts of DI water.

    • Dry the wafers under a stream of nitrogen or argon gas and then in an oven at 120 °C for at least 30 minutes to remove any residual water.

  • Preparation of Silane Solution:

    • In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene. The use of anhydrous solvent is critical to prevent premature hydrolysis and aggregation of the silane in solution.

  • SAM Deposition:

    • Immediately transfer the cleaned, dry silicon wafers into the silane solution.

    • Allow the deposition to proceed for 1-2 hours at room temperature. The deposition time can be optimized for desired monolayer quality.

  • Post-Deposition Rinsing and Curing:

    • Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Subsequently, rinse with ethanol and dry under a stream of nitrogen or argon.

    • To promote the formation of a stable siloxane network, cure the SAM-coated wafers by baking in an oven at 120 °C for 30-60 minutes.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent contamination.

Characterization of this compound SAMs

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Characterization TechniqueExpected Results and Notes
Water Contact Angle (WCA) A successful this compound SAM will render the hydrophilic silicon surface hydrophobic. Expected static water contact angles are in the range of 90-105°, similar to other short-chain alkylsilane SAMs.[6] A higher contact angle generally indicates a more densely packed and ordered monolayer.[7]
Ellipsometry This technique can be used to measure the thickness of the SAM. For a cyclooctyl group, the expected thickness is in the range of 0.7-1.2 nm.[8]
Atomic Force Microscopy (AFM) AFM can be used to visualize the surface morphology and measure the surface roughness. A well-formed SAM should have a low root-mean-square (RMS) roughness, typically below 0.5 nm, and a uniform surface.[7]
X-ray Photoelectron Spectroscopy (XPS) XPS can confirm the elemental composition of the surface, showing the presence of Si, C, and O from the SAM and the underlying substrate.

Visualizations

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (Anhydrous) cluster_post Post-Processing sub_cleaning Substrate Cleaning (Sonication in Ethanol) sub_hydroxylation Hydroxylation (Piranha Solution) sub_cleaning->sub_hydroxylation sub_drying Drying (N2 stream, Oven) sub_hydroxylation->sub_drying sol_prep Prepare Silane Solution (1-5 mM in Anhydrous Toluene) deposition Substrate Immersion (1-2 hours) sub_drying->deposition sol_prep->deposition rinsing Rinsing (Toluene, Ethanol) deposition->rinsing curing Curing (120°C, 30-60 min) rinsing->curing characterization Characterization (WCA, Ellipsometry, AFM, XPS) curing->characterization Final SAM SAM_Reaction_Mechanism cluster_reaction Reaction Steps substrate {Substrate (e.g., Si) | -OH -OH -OH} hydrolysis Step 1: Hydrolysis This compound + Trace H₂O → Cyclooctylsilanetriol + 3HCl condensation Step 2: Condensation Cyclooctylsilanetriol + Substrate-OH → Covalent Si-O-Si bond substrate->condensation hydrolysis->condensation crosslinking Step 3: Cross-linking Adjacent Silanetriols → Polysiloxane Network condensation->crosslinking final_sam Final SAM Structure Cyclooctyl Si O Si-Substrate crosslinking->final_sam Forms stable SAM

References

Application Notes and Protocols for Trichloro(cyclooctyl)silane as a Coupling Agent in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichloro(cyclooctyl)silane is an organosilicon compound with the potential to be used as a coupling agent in polymer composites.[1] Coupling agents are crucial for improving the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.[2][3] This enhanced adhesion leads to significant improvements in the mechanical, thermal, and chemical resistance properties of the composite material.[4][5]

The this compound molecule possesses a dual-reactivity structure. The trichlorosilyl group can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on the surface of inorganic fillers to form stable covalent bonds.[6][7] The cyclooctyl group, a bulky and hydrophobic alkyl chain, is expected to entangle and co-react with the polymer matrix, thus forming a strong bridge between the filler and the polymer.[6]

Mechanism of Action

The effectiveness of this compound as a coupling agent relies on a two-step reaction mechanism:

  • Hydrolysis: The three chlorine atoms attached to the silicon are hydrolytically unstable and react with water (often present on the filler surface or added in a pre-treatment step) to form silanol groups (-Si(OH)3).

  • Condensation: These silanol groups then react with the hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Si). They can also self-condense to form a polysiloxane network on the filler surface.[6] The cyclooctyl group extends away from the filler surface, ready to interact with the polymer matrix during composite fabrication.

The following diagram illustrates the general mechanism of a trichlorosilane coupling agent.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_composite Step 3: Composite Formation TCS This compound (C8H15SiCl3) Silanetriol Cyclooctylsilanetriol (C8H15Si(OH)3) TCS->Silanetriol + 3H2O Water Water (H2O) Water->Silanetriol HCl HCl Silanetriol->HCl - 3HCl Silanetriol2 Cyclooctylsilanetriol Filler Inorganic Filler Surface with -OH groups TreatedFiller Surface Treated Filler Filler->TreatedFiller Silanetriol2->TreatedFiller Condensation (-H2O) TreatedFiller2 Surface Treated Filler Polymer Polymer Matrix Composite Polymer Composite with Improved Interface Polymer->Composite TreatedFiller2->Composite Interfacial Adhesion

Mechanism of this compound as a coupling agent.

Potential Applications

Based on the applications of similar long-chain alkyl silanes, this compound could be utilized in:

  • Fiber-reinforced plastics: To improve the adhesion between glass or carbon fibers and the polymer matrix, enhancing strength and durability.[5]

  • Filled thermoplastics and thermosets: To increase the loading of inorganic fillers like silica, talc, or clay, while improving mechanical properties such as tensile strength, flexural modulus, and impact resistance.[5][8]

  • Adhesives and sealants: To promote adhesion to inorganic substrates.[4]

  • Coatings: To improve the durability and environmental resistance of coatings on various substrates.

Experimental Protocols

The following are generalized protocols for the surface treatment of inorganic fillers with this compound. Optimization of parameters such as silane concentration, solvent, pH, temperature, and time is crucial for specific applications.[6]

Materials and Equipment
  • Inorganic filler (e.g., silica powder, glass beads)

  • This compound

  • Anhydrous solvent (e.g., toluene, isopropanol)

  • Deionized water

  • Acid or base for pH adjustment (e.g., acetic acid, ammonia)

  • Reaction vessel with a stirrer

  • Drying oven

  • Fume hood

Wet (Solution) Treatment Method

This method allows for a more uniform treatment of the filler surface.[9]

G start Start prepare_solution 1. Prepare Silane Solution: - Dissolve this compound (1-5 wt% of filler) in anhydrous solvent. - Add deionized water (5-10% of silane weight) and adjust pH to 4-5 with acetic acid. start->prepare_solution add_filler 2. Add Filler: - Disperse the dried inorganic filler into the silane solution with vigorous stirring. prepare_solution->add_filler react 3. Reaction: - Stir the slurry for 1-4 hours at room temperature or elevated temperature (e.g., 50-80 °C). add_filler->react filter_wash 4. Filter and Wash: - Filter the treated filler. - Wash with solvent to remove excess silane. react->filter_wash dry 5. Dry: - Dry the filler in an oven at 100-120 °C for 2-4 hours to complete the condensation reaction. filter_wash->dry end End dry->end

Wet treatment workflow for filler surface modification.
Dry Blending Method

This method is simpler and can be more cost-effective for large-scale production.[9]

  • The inorganic filler is placed in a high-intensity mixer (e.g., a Henschel mixer).

  • This compound is sprayed directly onto the tumbling filler. A small amount of water may also be added.

  • The mixture is blended at high speed for a short period (e.g., 10-30 minutes). The heat generated by the mixing can facilitate the reaction.

  • The treated filler is then ready for compounding with the polymer.

Data Presentation (Illustrative Data for General Silane Coupling Agents)

The following tables summarize the typical improvements in mechanical and thermal properties observed in polymer composites when using various silane coupling agents. Note: This data is not specific to this compound but is provided for illustrative purposes.

Table 1: Effect of Silane Treatment on Mechanical Properties of Polymer Composites

PropertyUntreated CompositeSilane-Treated Composite% ImprovementReference
Tensile Strength (MPa)VariesIncreased10-50%[10][11]
Flexural Modulus (GPa)VariesIncreased5-30%[8][12]
Impact Strength (kJ/m²)VariesIncreased15-60%[8][10]
Microhardness (HV)LowerHigher5-25%[12]

Table 2: Effect of Silane Treatment on Thermal Properties of Polymer Composites

PropertyUntreated CompositeSilane-Treated CompositeObservationReference
Decomposition Temperature (°C)LowerHigherEnhanced thermal stability[11][13]
Glass Transition Temperature (Tg)VariesGenerally higherIndicates better filler-matrix interaction[14]
Storage Modulus (G')LowerHigherImproved stiffness and load-bearing capacity[15]

Characterization of Surface Treatment

To verify the successful surface treatment of the filler with this compound, the following characterization techniques can be employed:

  • Fourier Transform Infrared Spectroscopy (FTIR): To detect the presence of Si-O-Si bonds and the cyclooctyl groups on the filler surface.[16][17]

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.[14][17]

  • Scanning Electron Microscopy (SEM): To observe the dispersion of the treated filler in the polymer matrix and the quality of the interfacial adhesion.[10][17]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the filler surface and confirm the presence of silicon and carbon from the silane.[8][17]

Safety Precautions

This compound is a reactive chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It will react with moisture in the air to release hydrogen chloride (HCl) gas, which is corrosive and toxic. Store in a cool, dry place away from moisture.

By following these guidelines and protocols, researchers can effectively explore the potential of this compound as a coupling agent to enhance the performance of polymer composites.

References

Application Notes: Hydrophobic Coatings with Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichloro(cyclooctyl)silane is an organosilane compound used for creating hydrophobic (water-repellent) surfaces on a variety of substrates. Its chemical structure consists of a reactive trichlorosilyl head group and a non-polar cyclooctyl tail. This unique structure allows it to covalently bond to surfaces containing hydroxyl (-OH) groups, such as glass, silica, metal oxides, and certain polymers, transforming them from hydrophilic to hydrophobic. The resulting coating is a self-assembled monolayer (SAM) that is chemically stable and durable. These properties are valuable in applications requiring water repellency, corrosion prevention, and reduced surface adhesion.[1]

Mechanism of Surface Modification

The hydrophobic modification process occurs in two primary steps: hydrolysis and condensation. The trichlorosilyl group is highly reactive towards ambient moisture or surface hydroxyl groups.

  • Hydrolysis: The silicon-chlorine (Si-Cl) bonds react with water molecules (present as trace moisture on the substrate or in the solvent) to form reactive silanol (Si-OH) groups. This reaction releases hydrogen chloride (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups readily condense with hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Si) bonds. This anchors the cyclooctylsilane molecule to the surface. Lateral condensation between adjacent silanol molecules can also occur, creating a cross-linked, polymeric layer.

The outward-facing, bulky, and non-polar cyclooctyl groups form a low-energy surface that repels water.[2]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane This compound (C₈H₁₅SiCl₃) Silanol Cyclooctylsilanetriol (C₈H₁₅Si(OH)₃) Silane->Silanol Reaction with Water Water H₂O (Trace Moisture) HCl HCl (Byproduct) Silanol->HCl Releases Silanol_2 Cyclooctylsilanetriol Silanol->Silanol_2 Reacts with Surface Substrate Substrate Surface with -OH Groups CoatedSurface Hydrophobic Surface (Si-O-Si Bonds) Substrate->CoatedSurface Covalent Bonding Silanol_2->CoatedSurface Water_2 H₂O (Byproduct) CoatedSurface->Water_2 Releases

Mechanism of silanization for hydrophobic surface modification.

Quantitative Data

Direct quantitative data for this compound is not widely published. However, data from its linear isomer, Trichloro(octyl)silane (OTS), and other similar alkyltrichlorosilanes provide a strong proxy for expected performance. The water contact angle (WCA) is a key metric, where a higher angle indicates greater hydrophobicity. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are superhydrophobic.[3]

Silane CompoundSubstrateApplication MethodResulting Water Contact Angle (WCA)Reference
n-OctyltrichlorosilaneSilica NanoparticlesSolution Deposition> 150° (Superhydrophobic)[3]
OctadecyltrichlorosilaneVariousNot Specified102° - 109°[4]
Trichloro(1H,1H,2H,2H-perfluorooctyl)silaneCatheter SurfaceChemical Vapor Deposition121° ± 2°[5]
MethyltrichlorosilaneWoodSolution Immersion151.8° ± 0.4°[2]

Note: The data presented serves as an estimate for the performance of this compound based on structurally similar compounds.

Experimental Protocols

Extreme care must be taken when handling trichlorosilanes as they react with moisture to release corrosive hydrochloric acid.[6][7] All procedures should be performed in a fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

Protocol 1: Surface Preparation (General)

Proper substrate cleaning and activation are critical for uniform coating.

  • Cleaning: Sonicate the substrate in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate thoroughly with a stream of inert gas (e.g., nitrogen or argon) or by baking in an oven at 110-120°C for at least 1 hour.

  • Hydroxylation (Activation): To ensure a high density of surface hydroxyl groups, treat the substrate with an oxygen plasma cleaner for 2-5 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes.

    • Safety: Piranha solution is extremely corrosive and reactive. Handle with extreme caution.

  • Final Rinse and Dry: Rinse the activated substrate extensively with deionized water and dry again as in step 2. The substrate is now ready for coating.

Protocol 2: Solution Phase Deposition

This method is suitable for coating various substrate geometries by immersion.

  • Solution Preparation: Under an inert atmosphere (e.g., in a glovebox), prepare a dilute solution (0.1% to 2% by volume) of this compound in an anhydrous non-polar solvent, such as toluene or hexane.

  • Immersion: Immerse the clean, dry substrate into the silane solution. The reaction is typically carried out for 2 to 24 hours at room temperature. Gentle agitation can improve coating uniformity.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to complete the condensation reaction and remove residual solvent.

  • Storage: Store the coated substrate in a clean, dry environment.

Protocol 3: Vapor Phase Deposition

This method is ideal for creating a uniform monolayer on flat or simple substrates and uses a minimal amount of reagent.

  • Setup: Place the clean, dry substrates inside a vacuum desiccator. In a separate small, open container (e.g., a glass vial), place a small amount (100-200 µL) of this compound. Place this vial inside the desiccator, ensuring it does not touch the substrates.

  • Silanization: Seal the desiccator and evacuate it using a vacuum pump for several minutes to lower the pressure and remove ambient moisture. The reduced pressure will increase the vapor pressure of the silane.

  • Reaction: Allow the deposition to proceed for 12-24 hours at room temperature. For a more rapid reaction, the sealed desiccator can be placed in an oven at 60-80°C.

  • Post-Treatment: In a fume hood, carefully vent the desiccator. Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any loosely bound molecules.

  • Curing: Dry the substrates with a stream of inert gas or in an oven at 100-120°C for 30 minutes.

G cluster_prep Phase 1: Substrate Preparation cluster_coating Phase 2: Coating Application cluster_post Phase 3: Post-Treatment Clean 1. Clean Substrate (e.g., Sonication) Dry1 2. Dry Substrate (N₂ Stream / Oven) Clean->Dry1 Activate 3. Activate Surface (O₂ Plasma / Piranha) Dry1->Activate RinseDry 4. Rinse & Final Dry Activate->RinseDry Method Choose Method RinseDry->Method StartNode->Method Solution Solution Deposition Method->Solution Liquid Vapor Vapor Deposition Method->Vapor Gas RinseFinal 5. Rinse with Anhydrous Solvent Solution->RinseFinal Vapor->RinseFinal Cure 6. Cure in Oven (100-120°C) RinseFinal->Cure Final Hydrophobic Coated Substrate Cure->Final

General experimental workflow for hydrophobic coating application.

References

Application Notes and Protocols for Creating Water-Repellent Surfaces with Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(cyclooctyl)silane is an organosilane compound used for the hydrophobic modification of various surfaces. Its reactive trichlorosilyl group can form stable covalent bonds with hydroxyl (-OH) groups present on substrates such as glass, silica, and metal oxides. The bulky, non-polar cyclooctyl group then imparts a water-repellent character to the modified surface. This process, known as silanization, results in the formation of a self-assembled monolayer (SAM) that can significantly alter the surface energy and wettability of the material.[1][2] Such hydrophobic surfaces are of great interest in a variety of applications, including the creation of self-cleaning surfaces, moisture-resistant coatings, and in the fabrication of microfluidic and biomedical devices.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in creating water-repellent surfaces. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols are based on established methods for similar alkyltrichlorosilanes and can be adapted and optimized for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is provided in the table below for reference.

PropertyThis compoundTrichloro(octyl)silaneCyclohexyltrichlorosilane
CAS Number 18290-59-05283-66-998-12-4
Molecular Formula C₈H₁₅Cl₃SiC₈H₁₇Cl₃SiC₆H₁₁Cl₃Si
Molecular Weight 245.65 g/mol 247.67 g/mol 217.60 g/mol
Appearance Colorless to pale yellow liquidColorless liquidColorless to pale yellow liquid
Boiling Point 85-89 °C at 1 mmHg233 °C at 731 mmHg206 °C
Density 1.19 g/cm³1.07 g/mL at 25 °C1.226 g/cm³ at 25 °C
Refractive Index 1.4761.447 at 20 °C1.4579 at 25 °C
Solubility Soluble in anhydrous organic solvents (e.g., toluene, hexane, chloroform). Reacts with water and other protic solvents.Soluble in carbon tetrachloride.[5]Soluble in common organic solvents.

Mechanism of Surface Modification

The creation of a water-repellent surface using this compound involves a two-step hydrolysis and condensation reaction. The presence of a thin layer of adsorbed water on the substrate is crucial for this process.[1]

  • Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds of this compound readily react with trace amounts of water present on the substrate surface or in the reaction solvent. This hydrolysis reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate.

  • Condensation: The newly formed silanol (Si-OH) groups on the silane molecule then condense with the hydroxyl groups present on the substrate surface (e.g., Si-OH on silica or glass). This condensation reaction forms stable, covalent silicon-oxygen-silicon (Si-O-Si) bonds, anchoring the cyclooctylsilane molecule to the surface. Additionally, lateral condensation between adjacent silanol groups can occur, leading to the formation of a cross-linked polysiloxane network on the surface.[6]

G cluster_0 Surface Modification Pathway Substrate Substrate with -OH groups Condensation Condensation Substrate->Condensation Water Adsorbed Water (H₂O) Hydrolysis Hydrolysis Water->Hydrolysis Silane This compound (R-SiCl₃) Silane->Hydrolysis Silanetriol Silanetriol Intermediate (R-Si(OH)₃) Hydrolysis->Silanetriol Silanetriol->Condensation SAM Hydrophobic Self-Assembled Monolayer (SAM) Condensation->SAM

Mechanism of surface modification with trichlorosilanes.

Experimental Protocols

Two primary methods for the deposition of alkyltrichlorosilanes to form water-repellent surfaces are vapor phase deposition and solution phase deposition. The choice of method depends on factors such as the substrate geometry, desired coating uniformity, and experimental setup.

Protocol 1: Vapor Phase Deposition

Vapor phase deposition is suitable for coating complex geometries and can produce highly uniform and reproducible monolayers.[2][7][8]

Materials and Equipment:

  • This compound

  • Substrates (e.g., glass slides, silicon wafers)

  • Vacuum desiccator

  • Vacuum pump

  • Anhydrous toluene or hexane

  • Nitrogen or argon gas source

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates to ensure the presence of surface hydroxyl groups. A common and effective method is Piranha cleaning.

    • Immerse the substrates in Piranha solution for 15-30 minutes at room temperature. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Carefully remove the substrates and rinse extensively with deionized water.

    • Dry the substrates in an oven at 120 °C for at least 1 hour to remove excess water, leaving a reactive hydroxylated surface.

  • Silanization:

    • Place the cleaned and dried substrates inside a vacuum desiccator.

    • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrates.

    • Evacuate the desiccator using a vacuum pump for a few minutes to reduce the pressure and facilitate the vaporization of the silane.

    • Seal the desiccator and allow the silanization to proceed at room temperature for 2-12 hours. The optimal time may need to be determined empirically. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80 °C).

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure with an inert gas like nitrogen or argon, preferably in a fume hood.

    • Remove the coated substrates and rinse them with an anhydrous solvent such as toluene or hexane to remove any physisorbed silane molecules.

    • Dry the substrates with a stream of inert gas or in an oven at 100 °C for 30 minutes to cure the monolayer.

  • Storage:

    • Store the hydrophobic substrates in a clean, dry environment.

Protocol 2: Solution Phase Deposition

Solution phase deposition is a simpler method that does not require a vacuum setup.[9][10] However, it is more sensitive to the water content of the solvent, which can lead to the formation of silane aggregates in solution if not properly controlled.[9]

Materials and Equipment:

  • This compound

  • Anhydrous solvent (e.g., toluene, hexane, or a mixture thereof)

  • Substrates (e.g., glass slides, silicon wafers)

  • Reaction vessel with a moisture-free atmosphere (e.g., glove box or Schlenk line)

  • Piranha solution or other appropriate cleaning agents

  • Deionized water

  • Oven

Procedure:

  • Substrate Cleaning:

    • Clean the substrates as described in the vapor phase deposition protocol to ensure a hydroxylated surface.

  • Preparation of Silane Solution:

    • Work in a moisture-free environment (e.g., a glove box) to prevent premature hydrolysis and polymerization of the silane in solution.

    • Prepare a dilute solution of this compound in an anhydrous solvent. A typical starting concentration is 1 mM. The optimal concentration may vary depending on the desired coating characteristics.

  • Silanization:

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the reaction to proceed for 30 minutes to 4 hours at room temperature. Longer reaction times may be required, and this should be optimized for the specific application. Gentle agitation can improve the uniformity of the coating.

  • Post-Treatment:

    • Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded silane.

    • Further rinse the substrates with a polar solvent like ethanol or isopropanol to remove any remaining organic residues.

    • Dry the substrates under a stream of inert gas or in an oven at 100-120 °C for 30-60 minutes to complete the curing process.

  • Storage:

    • Store the hydrophobic substrates in a clean, dry environment.

G cluster_workflow Experimental Workflow Start Start Cleaning Substrate Cleaning (e.g., Piranha) Start->Cleaning Drying Drying (120°C) Cleaning->Drying Decision Deposition Method? Drying->Decision Vapor Vapor Phase Deposition Decision->Vapor Vapor Solution Solution Phase Deposition Decision->Solution Solution Rinsing Rinsing (Anhydrous Solvent) Vapor->Rinsing Solution->Rinsing Curing Curing (100-120°C) Rinsing->Curing Characterization Surface Characterization Curing->Characterization End End Characterization->End

General workflow for creating water-repellent surfaces.

Characterization of Water-Repellent Surfaces

The effectiveness of the surface modification can be assessed using several analytical techniques.

Characterization TechniqueParameter MeasuredExpected Outcome for Hydrophobic Surface
Contact Angle Goniometry Static and dynamic water contact anglesHigh static water contact angle (>90°, ideally >130°). Low contact angle hysteresis.[4]
Scanning Electron Microscopy (SEM) Surface morphology and roughnessMay show increased surface roughness at the micro/nanoscale, which can enhance hydrophobicity.[3]
Atomic Force Microscopy (AFM) Surface topography and roughness at the nanoscaleProvides quantitative data on surface roughness and the uniformity of the SAM.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfaceDetection of silicon, carbon, and oxygen, and the absence of chlorine, confirming the covalent attachment of the silane.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical bonds on the surfaceAppearance of Si-O-Si and C-H stretching vibrations, and a decrease in the intensity of the surface -OH bands.

Troubleshooting

  • Low Contact Angle: This may indicate incomplete surface coverage. Potential causes include insufficient cleaning of the substrate, contaminated silane or solvent, or non-optimal reaction time and temperature. Ensure the use of anhydrous solvents and a moisture-free environment for solution phase deposition.

  • Hazy or Uneven Coating: This is often due to the formation of polysiloxane aggregates, which can occur if there is excess water in the reaction environment, particularly in solution phase deposition.[9] Using highly anhydrous solvents and working in a dry atmosphere can mitigate this issue.

  • Poor Adhesion of the Coating: Inadequate substrate cleaning can lead to poor adhesion. Ensure the surface is properly activated to have a sufficient density of hydroxyl groups.

Safety Precautions

  • This compound is corrosive and reacts with water to produce hydrochloric acid. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piranha solution is extremely dangerous and should only be used by trained personnel with appropriate safety measures in place.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application of Trichloro(cyclooctyl)silane in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals in the field of solar cell technology.

Introduction

Trichloro(cyclooctyl)silane and related organotrichlorosilane compounds are emerging as effective interface modifiers and passivating agents in the fabrication of high-performance and stable perovskite solar cells (PSCs). Their application addresses critical challenges in PSC technology, including defect mitigation at surfaces and grain boundaries, enhancement of charge extraction, and improvement of device stability against environmental factors such as moisture and heat. This document provides a detailed overview of the application of this compound and its analogs in PSCs, summarizing key performance enhancements and providing standardized experimental protocols.

The primary mechanism of action involves the hydrolysis of the trichlorosilyl group in the presence of trace water, forming reactive silanol (Si-OH) groups. These silanols can then condense with each other to form a stable, crosslinked silicone (Si-O-Si) layer on the perovskite surface. Additionally, the reaction releases hydrogen chloride, which can further passivate the perovskite layer by replenishing chloride ions. The bulky cyclooctyl group contributes to hydrophobicity, enhancing moisture resistance.

Key Applications and Benefits

The use of trichlorosilane derivatives, such as trichloro(octyl)silane, has demonstrated several key benefits in PSC fabrication:

  • Surface Passivation: The silane treatment effectively passivates defects on the perovskite surface and at grain boundaries, reducing non-radiative recombination of charge carriers.

  • Enhanced Stability: The formation of a hydrophobic, heat-resistant silicone layer significantly improves the stability of the PSCs against humidity and thermal stress.[1]

  • Improved Charge Separation: The formation of a dipole layer at the interface can facilitate charge separation and transport.[1]

  • Interface Modification: Trichlorosilanes can be used to modify the interface between the perovskite layer and the charge transport layer (e.g., PCBM), leading to the formation of a higher quality film on top of the perovskite.

Quantitative Data Summary

The following tables summarize the performance improvements observed in perovskite solar cells upon treatment with various trichlorosilane compounds.

Table 1: Performance of Perovskite Solar Cells with Trichloro(octyl)silane Treatment

TreatmentPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF)Reference
ControlNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Trichloro(octyl)silane20.03%Not SpecifiedNot SpecifiedNot Specified[1]

Table 2: Stability of Perovskite Solar Cells with Trichloro(octyl)silane Treatment

TreatmentStability ConditionRemaining Initial EfficiencyDurationReference
Trichloro(octyl)silane70-80% relative humidity in air80%> 800 hours[1]
Trichloro(octyl)silane85 °C thermal stress80%~ 80 hours[1]

Table 3: Performance of Inverted Perovskite Solar Cells with Phenyltrichlorosilane (PTS) and Octadecyltrichlorosilane (OTS) Treatment

TreatmentAverage Power Conversion Efficiency (PCE)Highest Power Conversion Efficiency (PCE)Reference
Control9.60%Not Specified[2][3]
Phenyltrichlorosilane (PTS)11.96%12.63%[2][3]
Octadecyltrichlorosilane (OTS)11.08%11.87%[2][3]

Experimental Protocols

The following are generalized protocols for the application of this compound in perovskite solar cell fabrication, based on methods reported for analogous compounds. These protocols can be adapted for specific device architectures and experimental setups.

Post-Fabrication Vapor Deposition Protocol

This method is suitable for treating the perovskite film after its formation.

  • Perovskite Film Fabrication: Prepare the perovskite active layer on the desired substrate according to your standard protocol.

  • Annealing and Treatment Setup: Place the perovskite-coated substrate on a hotplate for annealing (e.g., at 100 °C for 10 minutes). Cover the substrate with a glass petri dish.

  • Silane Introduction: Using a micropipette, carefully place a small volume (e.g., 5 µL) of this compound at the edge of the petri dish.[4] The heat from the hotplate will cause the silane to evaporate, creating a vapor-rich atmosphere within the petri dish.

  • Treatment Duration: Continue the annealing and vapor treatment for the desired duration (e.g., 10 minutes).[4]

  • Post-Treatment: After the treatment, remove the substrate from the hotplate and allow it to cool down in a controlled environment (e.g., a nitrogen-filled glovebox).

  • Device Completion: Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal electrode).

Solution-Based Dip-Coating Protocol

This method involves immersing the perovskite film in a dilute solution of the silane.

  • Perovskite Film Fabrication: Prepare the perovskite active layer on the desired substrate.

  • Silane Solution Preparation: Prepare a dilute solution of this compound in a non-polar, anhydrous solvent such as isopropanol or chlorobenzene. The concentration can be varied (e.g., 0.05 M to 0.2 M).

  • Dip-Coating: Immerse the perovskite-coated substrate into the silane solution for a specific duration (e.g., 5 minutes).[5]

  • Drying: Remove the substrate from the solution and bake it at a moderate temperature (e.g., 80 °C) to evaporate the solvent and promote the reaction of the silane with the perovskite surface.[5]

  • Device Completion: Proceed with the deposition of the remaining layers of the solar cell.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer cluster_silane Silane Treatment cluster_completion Device Completion A Substrate Cleaning B Deposition of Electron Transport Layer (ETL) A->B C Perovskite Precursor Spin-Coating B->C D Annealing C->D E This compound Vapor/Solution Treatment D->E F Deposition of Hole Transport Layer (HTL) E->F G Deposition of Metal Electrode F->G

Caption: Workflow for fabricating perovskite solar cells with this compound treatment.

Mechanism of Action

mechanism_of_action cluster_reaction Silane Hydrolysis and Condensation cluster_effects Effects on Perovskite Solar Cell Silane This compound (R-SiCl3) H2O Trace Water (H2O) from perovskite film/environment Silanol Cyclooctylsilanetriol (R-Si(OH)3) H2O->Silanol Hydrolysis HCl Hydrogen Chloride (HCl) Silanol->HCl releases Siloxane Crosslinked Silicone Layer (R-Si-O-Si-R) Silanol->Siloxane Condensation Perovskite Perovskite Surface and Grain Boundaries HCl->Perovskite passivates Siloxane->Perovskite coats Passivation Defect Passivation Perovskite->Passivation Hydrophobicity Increased Hydrophobicity Perovskite->Hydrophobicity Performance Improved Performance (PCE, Voc, Jsc, FF) Passivation->Performance Stability Enhanced Stability (Moisture and Thermal) Hydrophobicity->Stability Stability->Performance

Caption: Mechanism of this compound treatment on perovskite solar cells.

References

Application Notes and Protocols for the Deposition of Trichloro(cyclooctyl)silane Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(cyclooctyl)silane is a valuable organosilane for the surface modification of various substrates, including silicon wafers, glass, and other metal oxides. The resulting cyclooctylsilane thin films, typically in the form of self-assembled monolayers (SAMs), create a hydrophobic and biocompatible surface. These functionalized surfaces are of significant interest in biomedical research and drug development for applications such as cell adhesion studies, biosensor fabrication, and creating well-defined interfaces for drug delivery systems.

This document provides detailed protocols for the deposition of this compound thin films using common laboratory techniques. While specific quantitative data for this compound is not extensively available in the literature, the following protocols are based on established methods for analogous alkyltrichlorosilanes. The provided parameters should be considered as robust starting points for process optimization.

Principle of Silanization

The deposition of this compound onto hydroxylated surfaces relies on a two-step hydrolysis and condensation process. The trichlorosilyl group readily reacts with trace amounts of water to form reactive silanol intermediates. These silanols then condense with hydroxyl groups on the substrate surface and with each other to form a stable, covalently bonded siloxane network.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TCS This compound (C8H15SiCl3) Silanol Cyclooctylsilanetriol (C8H15Si(OH)3) TCS->Silanol + 3H2O Silanol2 Cyclooctylsilanetriol Water Water (H2O) HCl HCl Silanol->HCl - 3HCl Substrate Hydroxylated Substrate (-OH groups) SAM Covalently Bonded Cyclooctylsilane Monolayer Substrate->SAM + Cyclooctylsilanetriol Silanol2->SAM

Figure 1: Reaction pathway for silanization.

Experimental Workflow

The successful deposition of a high-quality this compound thin film requires a systematic approach, from substrate preparation to post-deposition treatment.

G Start Start Prep Substrate Preparation (Cleaning & Hydroxylation) Start->Prep Deposition Deposition Method Prep->Deposition Vapor Vapor Phase Deposition Deposition->Vapor  Vapor Spin Spin Coating Deposition->Spin Liquid Dip Dip Coating Deposition->Dip  Liquid Post Post-Deposition Treatment (Rinsing & Curing) Vapor->Post Spin->Post Dip->Post Characterization Film Characterization Post->Characterization End End Characterization->End

Figure 2: Experimental workflow for deposition.

Detailed Experimental Protocols

Substrate Preparation (Crucial for all methods)

The quality of the self-assembled monolayer is highly dependent on the cleanliness and hydroxylation of the substrate surface.

  • Materials:

    • Substrates (e.g., silicon wafers, glass slides)

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Deionized (DI) water

    • Anhydrous solvent (e.g., toluene, isopropanol)

    • Nitrogen or Argon gas

    • Oven or hotplate

  • Protocol:

    • Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with an anhydrous solvent like isopropanol or ethanol to remove water.

    • Dry the substrates under a stream of dry nitrogen or argon.

    • For vapor and anhydrous liquid phase deposition, it is critical to remove adsorbed water. This can be achieved by baking the substrates in an oven at 120-150°C for at least 4 hours and allowing them to cool in a desiccator before use.[1]

Deposition Techniques

This method is preferred for creating highly ordered monolayers with minimal contamination.

  • Materials and Equipment:

    • Prepared substrates

    • This compound

    • Vacuum desiccator or Chemical Vapor Deposition (CVD) reactor

    • Small vial

  • Protocol:

    • Place the cleaned and dried substrates in a vacuum desiccator or CVD reactor.

    • In a separate small vial, place 50-100 µL of this compound.

    • Place the vial inside the desiccator or reactor, ensuring no direct contact with the substrates.

    • Evacuate the desiccator to a pressure of approximately 100-200 mTorr.

    • Allow the deposition to proceed for 2-12 hours at room temperature. For faster deposition, the substrate can be heated to 50-80°C.

    • Vent the chamber with dry nitrogen or argon.

    • Remove the coated substrates.

Spin coating is a rapid method for producing uniform thin films.

  • Materials and Equipment:

    • Prepared substrates

    • This compound

    • Anhydrous solvent (e.g., toluene, hexane)

    • Spin coater

  • Protocol:

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent immediately before use to minimize hydrolysis in the solution.

    • Place the substrate on the spin coater chuck.

    • Dispense enough silane solution to cover the substrate surface.

    • Spin the substrate at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the solution.

    • Increase the spin speed to a higher rate (e.g., 2000-4000 rpm) for 30-60 seconds to thin the film to a monolayer.

Dip coating is a simple method suitable for coating multiple substrates simultaneously.

  • Materials and Equipment:

    • Prepared substrates

    • This compound

    • Anhydrous solvent (e.g., toluene, hexane)

    • Beaker or dish

    • Dip coater (optional, for controlled withdrawal speed)

  • Protocol:

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent in a beaker.

    • Immerse the prepared substrates in the solution for 15-60 minutes.

    • Withdraw the substrates from the solution at a slow, constant rate (e.g., 1-5 mm/s) if using a dip coater. Manual withdrawal should be slow and steady.

    • Allow the solvent to evaporate.

Post-Deposition Treatment

This step is crucial for removing physisorbed molecules and promoting the formation of a stable monolayer.

  • Protocol:

    • Rinse the coated substrates with the anhydrous solvent used for deposition (e.g., toluene) to remove any unreacted silane.

    • Sonicate the substrates in a fresh portion of the anhydrous solvent for 5 minutes.

    • Rinse with a more polar solvent like isopropanol or ethanol.

    • Dry the substrates under a stream of dry nitrogen or argon.

    • Cure the films by baking at 100-120°C for 30-60 minutes to enhance cross-linking and stability.[1]

Data Presentation: Expected Film Characteristics

The following table summarizes the expected properties of this compound thin films based on general knowledge of alkylsilane SAMs. The exact values will depend on the specific deposition parameters and substrate used.

ParameterVapor Phase DepositionSpin CoatingDip CoatingCharacterization Method
Film Thickness Monolayer (~1 nm)Monolayer to thin multilayerMonolayer to thin multilayerEllipsometry, AFM
Water Contact Angle 90° - 105°85° - 100°85° - 100°Contact Angle Goniometry
Surface Roughness (RMS) < 0.5 nm< 1 nm< 1 nmAtomic Force Microscopy (AFM)
Film Uniformity HighHighGoodEllipsometry, AFM

Troubleshooting

IssuePossible CauseSuggested Solution
Hazy or aggregated film Presence of water on the substrate or in the solvent, premature hydrolysis of the silane solution.Ensure thorough drying of substrates and use of anhydrous solvents. Prepare silane solution immediately before use.
Poor hydrophobicity Incomplete monolayer formation, improper substrate cleaning.Increase deposition time or solution concentration. Re-evaluate substrate cleaning and hydroxylation protocol.
Film delamination Poor covalent bonding, insufficient curing.Ensure proper substrate hydroxylation. Increase curing time or temperature.

Safety Precautions

  • This compound is corrosive and reacts with moisture to produce hydrochloric acid (HCl). Handle in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.

  • Piranha solution is extremely dangerous. Always add hydrogen peroxide to sulfuric acid slowly and never store it in a sealed container.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

By following these detailed protocols and considering the provided characterization data as a guideline, researchers can successfully deposit high-quality this compound thin films for a variety of applications in research and drug development.

References

Application Notes and Protocols for Vapor Deposition of Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the vapor deposition of Trichloro(cyclooctyl)silane. This process is crucial for creating functionalized surfaces with applications in microelectronics, sensor technology, and biocompatible coatings for drug delivery systems. The protocols outlined below are based on established methods for chemical vapor deposition (CVD) of analogous trichlorosilane compounds.

I. Introduction

This compound is a reactive organosilane that can form a self-assembled monolayer (SAM) on hydroxylated surfaces. The vapor deposition method is preferred for its ability to produce highly uniform and clean coatings, avoiding solvent contamination that can occur with solution-based techniques.[1] This process involves the reaction of the volatile silane precursor with surface hydroxyl groups in a controlled vacuum environment.[1]

II. Safety Precautions

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas.[2][3] All handling of this compound must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2] Ensure that all equipment is dry and the reaction is performed under an inert atmosphere to prevent unwanted reactions with moisture.[4] In case of skin contact, immediately flush with copious amounts of water and seek medical attention.

Key Hazards:

  • Causes severe skin burns and eye damage.[2][4][5]

  • Combustible liquid.[2][4]

  • Reacts violently with water.[2]

  • Produces toxic and corrosive HCl gas upon reaction with water.

III. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the vapor deposition of trichlorosilanes, which can be adapted for this compound. These parameters influence the quality and properties of the resulting self-assembled monolayer.

ParameterTypical ValueRangePurpose
Deposition Temperature 80 °C50 - 120 °CTo increase the vapor pressure of the silane and accelerate the surface reaction.[1][6][7]
Base Pressure <1 Torr1 - 5 TorrTo remove atmospheric contaminants and facilitate precursor vaporization.[1][6]
Deposition Time 4 hours2 - 24 hoursTo allow for complete monolayer formation.[1][6][7]
Substrate Pre-drying Temperature 150 °C120 - 150 °CTo remove adsorbed water from the substrate surface, promoting monolayer formation.[6]

IV. Experimental Protocol: Chemical Vapor Deposition (CVD)

This protocol details the step-by-step procedure for the vapor deposition of this compound onto a substrate.

Materials and Equipment:

  • This compound

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) or Oxygen plasma cleaner

  • Deionized (DI) water

  • Anhydrous toluene or ethanol

  • Nitrogen or Argon gas source

  • Chemical Vapor Deposition (CVD) reactor or vacuum oven

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrate to remove organic contaminants and create a hydroxylated surface. This can be achieved by immersing the substrate in Piranha solution for 30-60 minutes or by treating it with oxygen plasma for 5-10 minutes.[1]

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

    • Rinse the substrate extensively with DI water.

    • Dry the substrate under a stream of dry nitrogen or argon gas.

    • For optimal results, pre-dry the substrate in an oven at 150°C for 4 hours to remove any adsorbed water.[6]

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrate inside the CVD reactor or a vacuum desiccator.

    • In a separate, small, open container (e.g., a glass vial), place a small amount (a few drops) of this compound. Position this container within the reaction chamber, ensuring it will not spill.[8]

  • Deposition Process:

    • Seal the reaction chamber and evacuate it to a base pressure of less than 1 Torr.[1]

    • Heat the chamber to a temperature between 80-120°C. This increases the vapor pressure of the silane, allowing it to enter the gas phase and react with the substrate surface.[1][7]

    • Allow the deposition to proceed for 2-4 hours. Longer deposition times may be necessary for complete monolayer formation.[1][7]

  • Post-Deposition Treatment:

    • Turn off the heating and allow the chamber to cool to room temperature while maintaining the vacuum.

    • Vent the chamber with dry nitrogen or argon gas.

    • Remove the coated substrate and immediately sonicate it in an anhydrous solvent such as toluene or ethanol for 5-10 minutes. This step removes any non-covalently bonded (physisorbed) silane molecules.[1]

    • Dry the substrate under a stream of dry nitrogen or argon gas.

    • Store the functionalized substrate in a desiccator to protect it from moisture.

V. Experimental Workflow Diagram

The following diagram illustrates the key steps in the vapor deposition process of this compound.

VaporDepositionWorkflow cluster_prep Substrate Preparation cluster_deposition Vapor Deposition cluster_post Post-Deposition cluster_output Final Product Cleaning Substrate Cleaning (Piranha or O2 Plasma) Rinsing DI Water Rinsing Cleaning->Rinsing Drying_N2 Nitrogen/Argon Drying Rinsing->Drying_N2 Drying_Oven Oven Drying (150°C) Drying_N2->Drying_Oven Load_Substrate Load Substrate into Reactor Drying_Oven->Load_Substrate Load_Silane Place Silane in Reactor Load_Substrate->Load_Silane Evacuation Evacuate Chamber (<1 Torr) Load_Silane->Evacuation Heating Heat Chamber (80-120°C) Evacuation->Heating Deposition Deposition (2-4 hours) Heating->Deposition Cooling Cool to Room Temperature Deposition->Cooling Venting Vent with Nitrogen/Argon Cooling->Venting Sonication Sonicate in Anhydrous Solvent Venting->Sonication Final_Drying Final Nitrogen/Argon Drying Sonication->Final_Drying Final_Product Functionalized Substrate Final_Drying->Final_Product

References

Troubleshooting & Optimization

How to avoid polymerization of Trichloro(cyclooctyl)silane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Trichloro(cyclooctyl)silane to prevent polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: The viscosity of this compound has increased, or solid precipitates are observed.

  • Possible Cause: Polymerization has occurred due to exposure to moisture. This compound is highly susceptible to hydrolysis, where the silicon-chloride (Si-Cl) bonds react with water to form silanols (Si-OH). These silanols can then condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers.

  • Immediate Action:

    • Immediately cease use of the affected vial or container.

    • Do not attempt to dissolve the solids or use the viscous liquid, as the material is no longer pure and may negatively impact your experiments.

    • Review your storage and handling procedures to identify potential sources of moisture contamination.

  • Preventative Measures:

    • Strict Anhydrous Conditions: Always handle this compound under a dry, inert atmosphere such as nitrogen or argon. Use dry glassware and syringes.

    • Proper Storage: Store the compound in a tightly sealed container, preferably with a septum-cap, in a cool, dry place. A desiccator or a dry box is highly recommended.

    • Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a dry, inert gas.

Issue 2: Inconsistent results are obtained in experiments using this compound from a previously opened container.

  • Possible Cause: Partial polymerization or degradation of the compound may have occurred, even if no visible changes are apparent. The purity of the reagent may be compromised.

  • Troubleshooting Steps:

    • Purity Analysis: If you have access to analytical instrumentation, consider performing a purity check using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of higher molecular weight species would indicate polymerization.

    • Use a Fresh Vial: If possible, use a fresh, unopened vial of this compound for your experiment to see if the inconsistency is resolved.

    • Review Handling Technique: Ensure that every time the container is opened, it is done under a strictly inert atmosphere and for the shortest time possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The primary cause is exposure to moisture. Water molecules react with the Si-Cl bonds in a hydrolysis reaction, which is the first step in the polymerization process.

Q2: How can I visually inspect my this compound for signs of polymerization?

A2: Look for any signs of increased viscosity, cloudiness, or the formation of solid precipitates or gels in the normally clear liquid.

Q3: Are there any chemical inhibitors I can add to prevent polymerization?

A3: While not standard practice for this specific reagent, for some silanes, secondary or tertiary aromatic amines have been used as polymerization inhibitors, particularly during purification by distillation. However, for routine storage, the most effective method is the strict exclusion of moisture. The addition of any substance will alter the purity of the starting material.

Q4: What are the ideal storage conditions for this compound?

A4: The ideal storage conditions are in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[1][2] Storage in a refrigerator is possible, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q5: What is the expected shelf-life of this compound?

Q6: Can I use a container of this compound that has been opened previously?

A6: Yes, but with extreme caution. It is crucial to ensure that no moisture was introduced during previous uses. If in doubt, it is always best to use a fresh container to ensure the reliability of your experimental results.

Data Presentation

Table 1: Storage and Stability Data for this compound and its Analogs

ParameterThis compoundOctyltrichlorosilane (Analog)General Trichlorosilanes
Recommended Storage Temperature Cool, dry placeCool, dry place[1]< 4°C/39°F recommended in some cases
Atmosphere Inert gas (Nitrogen, Argon)Inert gas (Nitrogen, Argon)[2]Inert gas (Nitrogen, Argon)
Moisture Sensitivity HighHigh, reacts violently with water[4]High, reacts with water and moisture in the air
Known Inhibitors Not specifiedNot specified for storageSecondary or tertiary aromatic amines (for distillation)
Approximate Shelf-Life (Unopened) > 1 year (estimated)> 1 year (estimated)[3]Varies by specific compound

Note: Data for this compound is limited. Information from its close structural analog, octyltrichlorosilane, and general guidelines for trichlorosilanes are provided for reference.

Experimental Protocols

Protocol: Detection of Polymerization in this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively assess the presence of oligomers or polymers in a sample of this compound.

Materials:

  • This compound sample

  • Anhydrous non-polar solvent (e.g., hexane or toluene)[4]

  • Autosampler vials with septa

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for non-polar compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation (Perform in a fume hood under an inert atmosphere):

    • Prepare a dilute solution of the this compound sample in the anhydrous solvent. A concentration of approximately 1 mg/mL is a good starting point.

    • Transfer the solution to an autosampler vial and cap it immediately to prevent exposure to atmospheric moisture.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Split/splitless inlet, 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold at 300°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-800.

  • Data Analysis:

    • Analyze the resulting chromatogram. A pure sample of this compound should show a single major peak at a specific retention time.

    • The presence of additional peaks, particularly at later retention times, suggests the presence of higher molecular weight species, which are indicative of oligomerization or polymerization.

    • Examine the mass spectra of any additional peaks to confirm if they are related to the parent compound (e.g., showing characteristic isotopic patterns for silicon and chlorine, and fragments corresponding to siloxane linkages).

Mandatory Visualization

G Troubleshooting Polymerization of this compound cluster_0 Observation cluster_1 Initial Assessment cluster_2 Action A Increased viscosity or solid precipitate observed B Is the material still a clear, low-viscosity liquid? A->B C Proceed with experiment with caution B->C Yes D Quarantine the material. Do not use. B->D No E Review storage and handling procedures D->E G Procure a new batch of the reagent D->G F Consider analytical testing (e.g., GC-MS) E->F

References

Technical Support Center: Optimizing Trichloro(cyclooctyl)silane Surface Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing surface treatment with Trichloro(cyclooctyl)silane.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of treating a surface with this compound?

A1: this compound is primarily used to create a hydrophobic, low-energy surface through the formation of a self-assembled monolayer (SAM). This modification is crucial for applications requiring water repellency, reduced surface adhesion, and controlled interfacial properties.

Q2: How does this compound bond to the substrate?

A2: The trichlorosilyl group of the molecule reacts with hydroxyl (-OH) groups present on the surface of many substrates (like glass, silicon wafers, and metal oxides). This reaction involves hydrolysis of the Si-Cl bonds to form reactive silanols (Si-OH), followed by a condensation reaction that forms stable covalent siloxane (Si-O-substrate) bonds.

Q3: What are the ideal solvents for preparing a this compound solution?

A3: Anhydrous (dry) non-polar organic solvents are ideal. Commonly used solvents include toluene, hexane, and isopropanol. It is critical to use anhydrous solvents to prevent premature hydrolysis and self-condensation of the silane in the solution, which can lead to the formation of aggregates and a non-uniform coating.[1]

Q4: What is a typical concentration range for this compound in the treating solution?

A4: A typical starting concentration for forming a self-assembled monolayer is in the range of 1-5% (v/v) or a few millimolar (mM).[2] However, the optimal concentration should be determined empirically for each specific application and substrate.

Q5: How can I verify the success of the surface treatment?

A5: The most common method is to measure the static water contact angle on the treated surface. A significant increase in the water contact angle compared to the untreated substrate indicates the formation of a hydrophobic layer. For a well-formed alkylsilane monolayer, you can expect water contact angles to be high. For example, surfaces treated with octyl-functionalized silanes can achieve water contact angles of around 150°.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Non-uniform, patchy, or hazy coating 1. Inadequate substrate cleaning. 2. Premature hydrolysis and self-condensation of the silane in solution due to moisture contamination. 3. Silane concentration is too high, leading to aggregation.1. Implement a rigorous substrate cleaning protocol to ensure a high density of surface hydroxyl groups. 2. Use fresh, high-purity anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Empirically determine the optimal silane concentration by starting with a lower concentration and gradually increasing it.
Poor hydrophobicity (low water contact angle) 1. Incomplete formation of the self-assembled monolayer. 2. Insufficient density of surface hydroxyl groups on the substrate. 3. Sub-optimal curing conditions.1. Increase the reaction time or moderately increase the reaction temperature. 2. Ensure the substrate pre-treatment is sufficient to generate a high density of hydroxyl groups. 3. Optimize the post-deposition curing step (temperature and duration) to promote covalent bonding and remove volatile byproducts.
Formation of white residue or particles on the surface Uncontrolled polymerization of the silane in the solution or on the surface, often due to excess water.1. For loosely bound residue, rinse thoroughly with an appropriate organic solvent and sonicate. 2. To prevent this, strictly use anhydrous solvents and a low-humidity environment for the reaction.
Coating delaminates or has poor adhesion 1. Insufficient covalent bonding to the substrate. 2. Contaminated substrate surface.1. Ensure the substrate surface is adequately hydroxylated. 2. Optimize the curing process to drive the condensation reaction to completion. 3. Re-evaluate and enhance the substrate cleaning procedure.

Experimental Protocols

Protocol 1: Standard Surface Preparation of Silicon-Based Substrates

This protocol describes the cleaning and activation of silicon-based substrates (e.g., glass, silicon wafers) to generate a high density of surface hydroxyl groups, which are essential for the silanization reaction.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • High-purity nitrogen or argon gas

  • Oven

Procedure:

  • Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a suitable glass container. The mixture will become very hot.

  • Substrate Cleaning:

    • Immerse the substrates in the piranha solution for 15-30 minutes.

  • Rinsing:

    • Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Final Drying:

    • Bake the substrates in an oven at 120°C for at least 30 minutes to remove any adsorbed water. The substrates are now ready for silanization.

Protocol 2: Surface Treatment with this compound

This protocol outlines the procedure for forming a hydrophobic self-assembled monolayer of this compound on a prepared substrate.

Materials:

  • Cleaned and dried substrates (from Protocol 1)

  • This compound

  • Anhydrous non-polar solvent (e.g., toluene, hexane)

  • Reaction vessel (e.g., glass container with a tight-fitting lid)

  • Sonicator

  • Oven

Procedure:

  • Prepare Silane Solution:

    • In a clean, dry glass container and under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), prepare a solution of this compound in the anhydrous solvent. A starting concentration of 1% (v/v) is recommended.

  • Immersion:

    • Immerse the pre-cleaned and dried substrates in the silane solution. Seal the container to prevent the ingress of atmospheric moisture.

  • Reaction:

    • Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can be applied.

  • Rinsing:

    • Remove the substrates from the silane solution and rinse them thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded silane molecules. Sonication in the fresh solvent for a few minutes can aid in this step.

  • Drying:

    • Dry the coated substrates under a stream of high-purity nitrogen or argon gas.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

  • Finalization:

    • Allow the substrates to cool to room temperature before characterization or use.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18290-59-0
Molecular Formula C₈H₁₅Cl₃Si
Molecular Weight 245.65 g/mol
Appearance Colorless liquid
Density ~1.19 g/cm³
Boiling Point 85-89°C @ 25 mmHg

Table 2: Typical Experimental Parameters for Alkylsilane Surface Treatment

ParameterRecommended RangeNotes
Silane Concentration 1-5% (v/v) or 1-10 mMThe optimal concentration is substrate and application-dependent and should be determined empirically.
Solvent Anhydrous Toluene, Hexane, IsopropanolThe use of anhydrous solvents is critical to prevent premature reaction in the solution.
Reaction Time 1-24 hoursLonger reaction times may be necessary for less reactive silanes or surfaces.
Reaction Temperature Room Temperature to 60°CElevated temperatures can increase the reaction rate but may also promote undesirable side reactions.
Curing Temperature 110-120°CCuring is essential for forming a stable and durable coating.
Curing Time 30-60 minutesSufficient time should be allowed for the completion of the condensation reaction.

Visualizations

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment p1 Initial Substrate p2 Cleaning (e.g., Piranha) p1->p2 p3 Rinsing (DI Water) p2->p3 p4 Drying (N2/Ar + Oven) p3->p4 s2 Immerse Substrate p4->s2 Hydroxylated Surface s1 Prepare Silane Solution (Anhydrous Solvent) s1->s2 s3 Reaction (Controlled Atmosphere) s2->s3 po1 Rinsing (Anhydrous Solvent + Sonication) s3->po1 po2 Drying (N2/Ar) po1->po2 po3 Curing (Oven) po2->po3 po4 Final Coated Substrate po3->po4

Caption: Experimental workflow for surface treatment with this compound.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation silane This compound (R-SiCl3) silanol Reactive Silanol (R-Si(OH)3) silane->silanol + 3 H2O water Surface-adsorbed Water (H2O) hcl HCl silanol2 Reactive Silanol (R-Si(OH)3) substrate Substrate with Hydroxyl Groups (Substrate-OH) surface_bond Covalent Surface Bond (Substrate-O-Si-R) silanol2->surface_bond + Substrate-OH - H2O crosslink Cross-linking (R-Si-O-Si-R) silanol2->crosslink + R-Si(OH)3 - H2O

Caption: Reaction mechanism of this compound on a hydroxylated surface.

References

Choosing the best solvent for Trichloro(cyclooctyl)silane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Trichloro(cyclooctyl)silane in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on solvent selection and reaction optimization.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered during reactions involving this compound.

Q1: My reaction with this compound failed to proceed, and I recovered my starting material. What went wrong?

Possible Causes:

  • Inadequate Solvent Choice: The solvent may not be suitable for the specific reaction type.

  • Presence of Moisture: Trichlorosilanes are extremely sensitive to moisture, which can lead to the hydrolysis of the starting material.

  • Low Reaction Temperature: The activation energy for the reaction may not have been reached.

Solutions:

  • Solvent Selection: Ensure you are using an appropriate solvent. For reactions requiring a non-polar environment, consider solvents like hexane or toluene.[1] For reactions that may proceed through a more polar transition state, a solvent screen is advisable.

  • Moisture Control: All glassware must be thoroughly oven-dried or flame-dried prior to use. Anhydrous solvents should be used, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.

  • Temperature Adjustment: Consider incrementally increasing the reaction temperature while monitoring the reaction progress.

Q2: I observed the formation of a white precipitate in my reaction mixture. What is it and how can I avoid it?

Possible Causes:

  • Hydrolysis of this compound: Reaction with trace amounts of water can form cyclooctylsilanetriol, which can then self-condense to form insoluble polysiloxanes (silicones).

  • Reaction with Glassware: The hydrochloric acid (HCl) byproduct generated during hydrolysis or reaction can potentially react with the surface of the glassware, especially under prolonged heating.

Solutions:

  • Strict Anhydrous Conditions: The most critical step is to eliminate all sources of moisture. Use freshly distilled anhydrous solvents and ensure your reagents are dry.

  • Use of an HCl Scavenger: In some cases, a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine or pyridine), can be added to the reaction mixture to neutralize the in-situ generated HCl. This is particularly important if your substrate or product is acid-sensitive.

  • Solvent Choice: Using a non-polar, aprotic solvent can minimize the solubility of any formed silanols, sometimes allowing for their removal by filtration if they are not the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions with this compound?

Non-polar, aprotic solvents are generally the best choice for dissolving and reacting this compound.[1] These solvents are compatible with the reactive Si-Cl bonds and minimize unwanted side reactions like solvolysis. Recommended solvents include hexane, toluene, and tetrahydrofuran (THF).[1][2]

Q2: Can I use protic solvents like alcohols or water with this compound?

Using protic solvents is generally not recommended unless the intended reaction is hydrolysis or alcoholysis. This compound reacts violently with water and readily with alcohols.[3] This reaction will consume the starting material to form silanols or alkoxysilanes, respectively, along with hydrochloric acid.[4]

Q3: Why is this compound so sensitive to moisture?

The silicon-chlorine bonds in trichlorosilanes are highly polarized and reactive. The silicon atom is electrophilic and readily attacked by nucleophiles, such as the oxygen atom in water. This leads to a rapid hydrolysis reaction, breaking the Si-Cl bonds and forming Si-OH (silanol) groups, with the concurrent release of HCl.

Q4: What are the safety precautions I should take when working with this compound?

This compound is a corrosive material.[5] It reacts with moisture to produce hydrochloric acid, which is also corrosive and can cause severe skin and eye burns and respiratory irritation.[5][6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all equipment is dry to prevent violent reactions.[3]

Q5: How can I monitor the progress of a reaction involving this compound?

Common analytical techniques for monitoring these reactions include:

  • Gas Chromatography (GC): Useful for volatile starting materials and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to track the disappearance of starting material and the appearance of product.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the Si-Cl bond and the appearance of new functional groups.

Data Presentation

Table 1: Solvent Compatibility for this compound Reactions

Solvent ClassRecommended SolventsIncompatible SolventsRationale
Non-polar Aprotic Hexane, Toluene, CyclohexaneGood solubility and inertness towards the Si-Cl bonds.[1]
Ethereal Tetrahydrofuran (THF), Diethyl etherGenerally good solvents, but THF must be rigorously dried as it can be hygroscopic.[2]
Halogenated Dichloromethane (DCM), ChloroformCan be used, but must be anhydrous. Less common than hydrocarbons.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)May be used for specific applications, but their higher polarity can sometimes promote side reactions. Must be strictly anhydrous.
Polar Protic Water, Alcohols (Methanol, Ethanol), Acetic AcidReacts violently to cause solvolysis. Only use if hydrolysis or alcoholysis is the desired reaction.[3]

Experimental Protocols

Key Experiment: Surface Modification of a Silica Substrate

This protocol describes a typical procedure for functionalizing a silica surface (e.g., a glass slide or silicon wafer) with a cyclooctylsilane monolayer.

Materials:

  • This compound

  • Anhydrous Toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Methanol

  • Nitrogen or Argon gas

  • Silica substrate (e.g., glass slide)

  • Oven

Methodology:

  • Substrate Cleaning: a. Immerse the silica substrate in Piranha solution for 30 minutes to an hour to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). b. Rinse the substrate thoroughly with deionized water and then with methanol. c. Dry the substrate in an oven at 120 °C for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Silanization Reaction: a. In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), prepare a 1% (v/v) solution of this compound in anhydrous toluene. b. Place the cleaned, dry silica substrate in the solution. c. Allow the reaction to proceed at room temperature for 2-4 hours. To promote a more ordered monolayer, the reaction can be carried out at a slightly elevated temperature (e.g., 60 °C).

  • Post-Reaction Workup: a. Remove the substrate from the reaction solution and rinse it sequentially with anhydrous toluene, methanol, and then deionized water. b. Dry the functionalized substrate under a stream of nitrogen or in an oven at 120 °C for 30 minutes.

  • Characterization: a. The success of the surface modification can be confirmed by techniques such as contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Surface Modification cluster_prep Substrate Preparation cluster_reaction Silanization Reaction cluster_workup Post-Reaction Workup cluster_analysis Analysis Clean Clean Substrate (Piranha Solution) Rinse Rinse with DI Water and Methanol Clean->Rinse Dry Oven Dry Substrate Rinse->Dry Prepare_Sol Prepare 1% Silane Solution in Anhydrous Toluene Dry->Prepare_Sol Immerse Immerse Substrate in Solution Prepare_Sol->Immerse React React for 2-4 hours (Room Temp or 60°C) Immerse->React Remove Remove Substrate React->Remove Rinse_Workup Rinse with Toluene, Methanol, and DI Water Remove->Rinse_Workup Dry_Final Dry Substrate Rinse_Workup->Dry_Final Characterize Characterize Surface (Contact Angle, XPS, AFM) Dry_Final->Characterize

Caption: Workflow for surface modification with this compound.

Solvent_Selection_Logic Solvent Selection for this compound Reactions Start Desired Reaction? Protic_Reaction Hydrolysis or Alcoholysis? Start->Protic_Reaction Inert_Reaction Inert Conditions Required? Protic_Reaction->Inert_Reaction No Use_Protic Use Water or Alcohol as Solvent/Reagent Protic_Reaction->Use_Protic Yes Use_Aprotic Use Anhydrous Non-Polar Aprotic Solvent (e.g., Toluene, Hexane) Inert_Reaction->Use_Aprotic Yes Check_Polarity Reaction Requires Polar Environment? Inert_Reaction->Check_Polarity No Check_Polarity->Use_Aprotic No Use_Polar_Aprotic Consider Anhydrous Polar Aprotic Solvent (e.g., THF, Acetonitrile) Check_Polarity->Use_Polar_Aprotic Yes

Caption: Decision tree for selecting a suitable solvent.

References

Controlling humidity during Trichloro(cyclooctyl)silane deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trichloro(cyclooctyl)silane deposition. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of humidity in the deposition of this compound?

A1: Humidity plays a critical role in the deposition of this compound by providing the water necessary for hydrolysis. The trichlorosilyl group (-SiCl₃) of the silane reacts with water molecules to form silanol groups (-Si(OH)₃). These silanols then condense with hydroxyl groups on the substrate surface and with each other to form a stable siloxane (Si-O-Si) network.[1][2] Insufficient humidity can lead to incomplete hydrolysis and poor surface coverage, while excessive humidity can cause premature polymerization of the silane in solution or in the vapor phase, leading to the formation of aggregates and a non-uniform coating.[3]

Q2: How can I control humidity during the deposition process?

A2: Controlling humidity is crucial for reproducible results. For solution-phase deposition, using anhydrous solvents is a primary step to limit the amount of water.[1] The reaction can be performed in a controlled environment, such as a glove box with a controlled nitrogen or argon atmosphere. For vapor-phase deposition, the chamber should be purged with a dry, inert gas to remove ambient moisture before introducing the silane. Some protocols for other trichlorosilanes suggest that a relative humidity of around 45-85% can be suitable for forming a full-coverage monolayer when using specific non-polar solvents.[3]

Q3: My this compound solution becomes cloudy. What is the cause and how can I prevent it?

A3: A cloudy solution is a strong indication of premature hydrolysis and polymerization of the this compound, forming insoluble polysiloxane oligomers.[4] This is typically caused by the presence of excess water in the solvent or exposure to high ambient humidity. To prevent this, ensure you are using a high-purity, anhydrous solvent. It is also recommended to handle the silane and prepare the solution under an inert atmosphere (e.g., in a glove box) to minimize exposure to atmospheric moisture.[1]

Q4: What are the ideal solvents for this compound deposition?

A4: For solution-phase deposition of trichlorosilanes, anhydrous non-polar solvents are generally preferred to control the hydrolysis reaction. Toluene and hexane are commonly used solvents.[5] For some applications, anhydrous alcohols like ethanol or isopropanol can be used, where the chlorosilane reacts with the alcohol to form an alkoxysilane in situ.[1]

Q5: What is the expected water contact angle for a surface successfully coated with this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or patchy coating Inadequate surface preparation: The substrate surface may have organic contaminants or an insufficient number of hydroxyl (-OH) groups for the silane to bind to.Ensure the substrate is thoroughly cleaned and activated. Common methods include piranha etching (for silica-based substrates), UV/ozone treatment, or oxygen plasma cleaning to generate a high density of surface hydroxyl groups.[2][7]
Insufficient humidity: A lack of water molecules will lead to incomplete hydrolysis of the trichlorosilyl groups, resulting in poor covalent bonding to the surface.For vapor deposition, introduce a controlled amount of water vapor into the chamber. For solution deposition, ensure your anhydrous solvent is not "too dry" by adding a controlled, trace amount of water if necessary, although this is an advanced technique and should be approached with caution.
Formation of white powder or aggregates on the surface Excessive humidity: High levels of moisture in the environment or solvent can cause the silane to polymerize before it can form a uniform monolayer on the surface.[3]Perform the deposition in a controlled, low-humidity environment like a glove box. Use fresh, anhydrous solvents for solution deposition.[1]
Silane concentration too high: A high concentration of silane in solution can promote intermolecular condensation, leading to the formation of polysiloxane particles that deposit on the surface.Start with a lower silane concentration (e.g., 1-2% by volume) and optimize from there.
Hydrophilic surface after deposition Incomplete reaction: The silanization reaction may not have gone to completion, leaving unreacted hydroxyl groups on the surface.Increase the reaction time or consider a post-deposition annealing step (e.g., 100-120°C for 1 hour) to drive the condensation reaction and form a more stable siloxane network.[8]
Incorrect silane orientation: In some cases, particularly with solution deposition from polar solvents, the silane molecules may adsorb in a disordered manner with the hydrophobic tail oriented towards the substrate.Use a non-polar solvent like toluene or hexane to encourage the correct orientation of the silane molecules on the surface.
Poor adhesion of the silane layer Contaminated substrate: A layer of contaminants can prevent the formation of strong covalent bonds between the silane and the substrate.Re-evaluate and improve the substrate cleaning and activation protocol.[9]
Insufficient curing: The condensation reaction that forms the stable Si-O-Si bonds may be incomplete.After the initial deposition, cure the coated substrate at an elevated temperature (e.g., 110°C for 5-10 minutes) or for an extended period at room temperature (24 hours) to ensure complete cross-linking.[10]

Quantitative Data

The following table summarizes the effect of relative humidity on the conversion of a similar compound, octadecyltrichlorosilane (OTS), to silanol. This data can be used as a general guideline for understanding the impact of humidity on this compound.

Relative Humidity (%)Time for Complete Conversion to SilanolObservations
< 18%> 11 daysSilane remains largely unhydrolyzed.[3]
83%~ 2 daysComplete conversion to silanols occurs, indicating a high rate of hydrolysis.[3]

Experimental Protocols

Vapor Phase Deposition Protocol

This protocol is a general guideline and may require optimization for your specific substrate and equipment.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonicating in a series of solvents such as acetone, isopropanol, and deionized water.

    • Activate the surface to generate hydroxyl groups. This can be done using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), a UV/ozone cleaner, or an oxygen plasma treatment.[2][7]

    • Rinse the substrate with deionized water and dry it with a stream of dry, inert gas (e.g., nitrogen or argon).

  • Deposition:

    • Place the cleaned and activated substrate in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.

    • Place a small, open vial containing a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrate.[8]

    • Evacuate the desiccator to a moderate vacuum (e.g., <1 Torr).[7]

    • Allow the deposition to proceed for 2-12 hours at room temperature. The deposition time will need to be optimized. For a more controlled and faster deposition, the substrate can be heated to 50-120°C.[1]

  • Post-Deposition Treatment:

    • Vent the desiccator with a dry, inert gas.

    • Remove the coated substrate and rinse it with an anhydrous non-polar solvent like toluene or hexane to remove any physisorbed silane molecules.[10]

    • Cure the substrate in an oven at 110-120°C for 10-60 minutes to promote the formation of a stable siloxane network.[8][10]

Solution Phase Deposition Protocol

This protocol is a general guideline and should be performed in a controlled environment to minimize exposure to atmospheric moisture.

  • Substrate Preparation:

    • Follow the same substrate cleaning and activation procedure as described in the vapor phase deposition protocol.

  • Solution Preparation:

    • In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous non-polar solvent (e.g., toluene or hexane).[1]

  • Deposition:

    • Immerse the cleaned and activated substrate in the silane solution for 15-60 minutes. The immersion time may require optimization.

    • Gently agitate the solution during the deposition to ensure uniform coverage.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any excess silane.[10]

    • Dry the substrate with a stream of dry, inert gas.

    • Cure the coated substrate in an oven at 110-120°C for 10-60 minutes.[1][10]

Visualizations

G Figure 1. Hydrolysis and Condensation of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound Silanetriol Silanetriol This compound->Silanetriol + 3H₂O - 3HCl Polysiloxane Network Polysiloxane Network Silanetriol->Polysiloxane Network + Surface -OH - H₂O

Caption: Hydrolysis and condensation of this compound.

G Figure 2. Troubleshooting Workflow for Poor Deposition start Start: Poor Deposition Quality check_cleaning Check Substrate Cleaning Protocol start->check_cleaning check_humidity Evaluate Deposition Environment Humidity check_cleaning->check_humidity Cleaning OK improve_cleaning Action: Implement more rigorous cleaning (e.g., plasma) check_cleaning->improve_cleaning Inadequate check_concentration Review Silane Concentration check_humidity->check_concentration Humidity OK control_humidity Action: Use glove box or dry inert gas check_humidity->control_humidity Too High/Low check_curing Verify Post-Deposition Curing Step check_concentration->check_curing Concentration OK optimize_concentration Action: Lower silane concentration check_concentration->optimize_concentration Too High implement_curing Action: Apply or optimize annealing step check_curing->implement_curing Inadequate end End: Improved Deposition check_curing->end Curing OK improve_cleaning->check_humidity control_humidity->check_concentration optimize_concentration->check_curing implement_curing->end

Caption: Troubleshooting workflow for poor deposition quality.

References

Troubleshooting incomplete surface coverage with Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trichloro(cyclooctyl)silane for surface modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing incomplete surface coverage with this compound, resulting in a patchy or non-uniform coating. What are the potential causes and solutions?

A1: Incomplete surface coverage is a common issue in self-assembled monolayer (SAM) formation. The primary causes can be categorized as follows:

  • Substrate-Related Issues:

    • Insufficient Hydroxylation: The covalent attachment of silanes relies on the presence of hydroxyl (-OH) groups on the substrate surface. Inadequate surface preparation can lead to a low density of these reactive sites.

    • Contamination: Organic residues, dust particles, or other contaminants on the substrate can mask the hydroxyl groups, preventing the silane from binding.

  • Reaction Condition Issues:

    • Water Content: Trichlorosilanes require a small amount of water to hydrolyze and form reactive silanols. However, excessive water in the reaction solvent can lead to premature polymerization of the silane in solution, forming aggregates that deposit on the surface rather than a uniform monolayer. Conversely, completely anhydrous conditions can prevent the hydrolysis needed for surface reaction.

    • Solvent Purity: The solvent used for the reaction must be of high purity and anhydrous. Protic impurities or contaminants can interfere with the desired reaction.

    • Reaction Time and Temperature: The kinetics of SAM formation are influenced by time and temperature. Insufficient reaction time may not allow for complete monolayer formation, while excessively high temperatures can promote multilayer formation or disordered layers.

  • Silane-Related Issues:

    • Silane Quality: The this compound reagent may have degraded due to improper storage and handling, leading to partial hydrolysis and oligomerization before use.

    • Concentration: The concentration of the silane in the deposition solution can affect the quality of the monolayer. An overly concentrated solution may lead to the formation of polysiloxane multilayers.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_substrate Substrate Preparation cluster_reaction Reaction Conditions cluster_silane Silane Quality start Incomplete Surface Coverage check_hydroxylation Verify Substrate Hydroxylation start->check_hydroxylation Start Here check_cleanliness Ensure Substrate Cleanliness check_hydroxylation->check_cleanliness optimize_water Optimize Water Content check_cleanliness->optimize_water check_solvent Use Anhydrous, High-Purity Solvent optimize_water->check_solvent check_silane Verify Silane Integrity adjust_time_temp Adjust Reaction Time & Temperature check_solvent->adjust_time_temp adjust_time_temp->check_silane solution Uniform Monolayer check_silane->solution Problem Solved

Caption: Troubleshooting workflow for incomplete surface coverage.

Q2: What is the optimal water concentration for forming a this compound SAM?

A2: The optimal water concentration is crucial and often substrate and solvent-dependent. A general guideline is to have a very thin layer of adsorbed water on the substrate surface, which is typically present when working under ambient humidity conditions. For solution-phase deposition, using anhydrous solvents is recommended, as the trace amount of water on the substrate is usually sufficient for hydrolysis. For vapor-phase deposition, the relative humidity of the deposition chamber should be carefully controlled, typically in the range of 30-50%.

Q3: How does the bulky cyclooctyl group affect monolayer formation compared to linear alkylsilanes?

A3: The bulky, cyclic nature of the cyclooctyl group can influence the packing density of the resulting monolayer. Compared to linear alkyl chains of similar carbon number (like octyl), the cyclooctyl group is more sterically hindered. This can lead to a less densely packed monolayer with a potentially larger distance between adjacent silicon atoms on the surface. This may affect the overall barrier properties and hydrophobicity of the coating.

Data Presentation

PropertyThis compoundTrichloro(octyl)silane (for comparison)
Molecular Formula C8H15Cl3SiC8H17Cl3Si
Molecular Weight 245.65 g/mol [1]247.67 g/mol [2]
Boiling Point 85-89 °C @ 1 mmHg[1]233 °C @ 731 mmHg[2]
Density 1.19 g/cm³[1]1.07 g/mL @ 25 °C[2]
Refractive Index 1.476[1]1.447[2]

Experimental Protocols

Detailed Protocol for Solution-Phase Deposition of this compound on a Silica Substrate

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a silica-based substrate (e.g., silicon wafer with a native oxide layer, glass slide).

1. Substrate Cleaning and Hydroxylation:

  • Objective: To remove organic contaminants and ensure a high density of surface hydroxyl groups.

  • Procedure:

    • Sonciate the substrate in a sequence of solvents: acetone, then isopropanol, for 15 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Dry the substrate under a stream of dry nitrogen or in an oven at 110 °C.

    • Activate the surface by immersing the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Leave the substrate in the piranha solution for 30-60 minutes.

    • Carefully remove the substrate and rinse extensively with DI water.

    • Dry the substrate again under a stream of dry nitrogen or in an oven at 110 °C. The substrate is now hydrophilic and ready for silanization.

2. Silanization:

  • Objective: To form a covalent bond between the this compound and the hydroxylated substrate.

  • Procedure:

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane) inside a glovebox or under an inert atmosphere to minimize exposure to moisture.

    • Immerse the cleaned and dried substrate into the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction time may need to be optimized for specific applications.

    • After the deposition, remove the substrate from the solution and rinse with the anhydrous solvent to remove any physisorbed silane molecules.

3. Curing:

  • Objective: To promote the formation of a stable siloxane network on the surface.

  • Procedure:

    • Dry the coated substrate with a stream of dry nitrogen.

    • Cure the substrate in an oven at 110-120 °C for 30-60 minutes.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization (Inert Atmosphere) cluster_curing 3. Curing start Start sonicate Sonicate in Acetone & Isopropanol start->sonicate rinse_dry1 Rinse with DI Water & Dry sonicate->rinse_dry1 piranha Piranha Clean (Activation) rinse_dry1->piranha rinse_dry2 Rinse with DI Water & Dry piranha->rinse_dry2 prepare_solution Prepare Silane Solution (Anhydrous Solvent) rinse_dry2->prepare_solution immerse Immerse Substrate prepare_solution->immerse rinse_solvent Rinse with Anhydrous Solvent immerse->rinse_solvent dry_nitrogen Dry with Nitrogen rinse_solvent->dry_nitrogen bake Bake in Oven dry_nitrogen->bake end Finished Coated Substrate bake->end

Caption: Solution-phase deposition workflow for this compound.

Signaling Pathways and Reaction Mechanisms

The formation of a self-assembled monolayer of this compound on a hydroxylated surface proceeds through a two-step hydrolysis and condensation mechanism.

  • Hydrolysis: The three chloro groups (-Cl) on the silicon atom are highly reactive towards water. In the presence of a small amount of water, typically adsorbed on the substrate surface, the Si-Cl bonds are hydrolyzed to form reactive silanol groups (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:

    • Surface Condensation: The silanol groups of the this compound molecule react with the hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).

    • Cross-linking: Adjacent silanol groups on neighboring silane molecules can also condense with each other to form siloxane bridges (Si-O-Si), leading to a cross-linked and more stable monolayer.

Reaction Mechanism Diagram:

ReactionMechanism cluster_reaction Reaction Steps substrate {Substrate | -OH -OH -OH} hydrolysis Hydrolysis (+H2O) C8H15-Si(OH)3 + 3HCl silane This compound C8H15-SiCl3 silane->hydrolysis 1. condensation Condensation C8H15-Si-O-Substrate C8H15-Si-O-Si-C8H15 hydrolysis->condensation 2. monolayer {Cross-linked Monolayer} condensation->monolayer

Caption: Reaction mechanism of this compound on a hydroxylated surface.

References

Technical Support Center: Trichloro(cyclooctyl)silane Silanization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trichloro(cyclooctyl)silane silanization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your surface modification experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and key data related to the effects of temperature on the silanization process.

Troubleshooting Guide

This guide addresses common issues encountered during silanization with this compound, with a focus on temperature-related problems.

ProblemPotential CauseRecommended Solution
Inconsistent or patchy coating Non-optimal reaction temperature: The temperature may be too low for efficient reaction or too high, causing rapid solvent evaporation and uneven deposition.Maintain a stable substrate temperature within the recommended range of 50-120°C during the deposition process.[1][2]
Inadequate curing: Insufficient temperature or time during the curing step can lead to incomplete cross-linking and a less stable silane layer.After deposition, cure the substrate at a temperature of approximately 110°C for at least one hour to ensure a robust and durable coating.[3]
Presence of moisture: Uncontrolled humidity can lead to premature hydrolysis and polymerization of the silane in solution or on the substrate, resulting in aggregates.Perform the silanization in a controlled low-humidity environment, such as a glove box. Predrying the substrate at 150°C for 4 hours can help if a monolayer is desired.[1]
Formation of white residue or particles on the surface Excessive self-condensation: High temperatures can accelerate the self-condensation of silanol groups, leading to the formation of polysiloxane particles instead of a uniform monolayer.[4]Use the lowest effective temperature within the recommended range and control the reaction time. Ensure thorough rinsing with an anhydrous solvent to remove physisorbed silanes.
Reaction with atmospheric water: Exposure of the highly reactive this compound to ambient air can cause rapid polymerization before it binds to the surface.Handle the silane and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor hydrophobicity of the coated surface Incomplete silanization: The reaction may not have gone to completion due to low temperature, insufficient reaction time, or a deactivated surface.Ensure the substrate is properly cleaned and activated to have a high density of surface hydroxyl groups. Optimize the reaction time and temperature.
Degradation of the silane layer: Exposure to excessively high temperatures during or after deposition can potentially degrade the organic part of the silane molecule.Avoid exceeding the recommended temperature ranges for both deposition and curing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the silanization reaction with this compound?

A1: For vapor phase deposition, the substrate temperature should generally be maintained between 50°C and 120°C to promote the reaction.[1][2] For solution-phase deposition, the reaction can often be carried out at room temperature, but gentle warming to 30-40°C can help promote the completion of the reaction.[1] A post-deposition curing step at around 110°C is recommended to form a stable and cross-linked silane layer.[3]

Q2: How does temperature affect the hydrolysis and condensation of this compound?

A2: Temperature significantly accelerates the condensation rate of silanols, which are formed upon hydrolysis of the trichlorosilane. While temperature has a lesser effect on the initial hydrolysis rate, it is crucial for the formation of stable Si-O-Si bonds with the surface and between adjacent silane molecules.[4]

Q3: Can I perform the silanization at room temperature?

A3: Yes, solution-phase silanization can be performed at room temperature. However, the reaction may require longer times (4-24 hours) to achieve a complete layer.[1] A subsequent curing step at an elevated temperature is still highly recommended to ensure the durability of the coating.[1]

Q4: What are the signs of thermal degradation of this compound?

Q5: How critical is temperature control during the curing step?

A5: Temperature control during curing is critical for the formation of a dense and stable silane layer. An optimal curing temperature (e.g., 110°C) promotes the removal of water and by-products (like HCl) and encourages the formation of covalent Si-O-Si bonds, leading to a more durable and effective surface modification.[3]

Experimental Protocol: Solution-Phase Silanization

This protocol provides a general methodology for the surface modification of a silicon wafer with this compound. This should be adapted based on the specific substrate and experimental goals.

Materials:

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Silicon wafers (or other substrate with surface hydroxyl groups)

  • Acetone, Isopropanol (reagent grade)

  • Deionized water

  • Nitrogen or Argon gas

  • Glassware (cleaned and oven-dried)

Procedure:

  • Substrate Cleaning and Activation:

    • Sonicate the silicon wafers in acetone for 15 minutes.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrates with a stream of nitrogen or argon gas.

    • To generate a high density of hydroxyl groups, treat the substrates with oxygen plasma for 2-5 minutes or immerse in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse extensively with deionized water and dry thoroughly under a stream of inert gas.

    • For a monolayer deposition, pre-dry the substrates in an oven at 150°C for 4 hours and allow to cool in a desiccator.[1]

  • Silanization Solution Preparation (perform in a fume hood under an inert atmosphere):

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of the silane to 10 mL of anhydrous toluene.

    • Prepare the solution immediately before use to minimize degradation from atmospheric moisture.

  • Silanization Reaction:

    • Immerse the cleaned and activated substrates in the silanization solution.

    • The reaction can be carried out at room temperature for 4-24 hours or at a moderately elevated temperature (e.g., 50-70°C) for a shorter duration (e.g., 1-4 hours). Ensure the reaction vessel is sealed to prevent solvent evaporation and moisture entry.

  • Rinsing:

    • Remove the substrates from the silanization solution.

    • Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules. Sonication during rinsing for a few minutes can be beneficial.

    • Repeat the rinsing step with fresh anhydrous toluene.

  • Curing:

    • Dry the coated substrates with a stream of nitrogen or argon gas.

    • Cure the substrates in an oven at 110°C for 1-2 hours.[3]

    • Allow the substrates to cool down to room temperature before further use or characterization.

Data Summary

The following table summarizes the general effects of temperature on the this compound silanization process, based on data for analogous trichlorosilanes.

ParameterTemperature RangeEffectReference
Solution-Phase Reaction Room TemperatureSlower reaction, may require longer duration (4-24 hours)[1]
30 - 40°CPromotes completion of the reaction in solution[1]
Vapor-Phase Deposition 50 - 120°CPromotes the reaction between the silane and the substrate surface[1][2]
Curing 110°CEnsures formation of a stable, cross-linked silane layer[3]
Substrate Pre-drying 150°CRemoves adsorbed water, favoring monolayer deposition[1]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment Cleaning Cleaning (Acetone, IPA, DI Water) Activation Activation (O2 Plasma or Piranha) Cleaning->Activation Drying Drying (N2/Ar Stream) Activation->Drying Solution_Prep Prepare 1% Silane in Anhydrous Toluene Immersion Immerse Substrate (RT or 50-70°C) Solution_Prep->Immersion Rinsing Rinse (Anhydrous Toluene) Immersion->Rinsing Curing Cure (110°C) Rinsing->Curing Characterization Characterization Curing->Characterization

Caption: Experimental workflow for solution-phase silanization.

troubleshooting_logic Start Inconsistent Coating Check_Temp Is reaction temperature stable and optimal (50-120°C deposition)? Start->Check_Temp Check_Curing Was curing performed correctly (e.g., 110°C)? Check_Temp->Check_Curing Yes Adjust_Temp Adjust and stabilize temperature Check_Temp->Adjust_Temp No Check_Humidity Is humidity controlled? Check_Curing->Check_Humidity Yes Perform_Curing Perform or optimize curing step Check_Curing->Perform_Curing No Control_Humidity Use inert atmosphere or glove box Check_Humidity->Control_Humidity No Success Uniform Coating Check_Humidity->Success Yes Adjust_Temp->Check_Curing Perform_Curing->Check_Humidity Control_Humidity->Success

Caption: Troubleshooting logic for inconsistent silane coatings.

References

Technical Support Center: Optimal Substrate Cleaning for Trichloro(cyclooctyl)silane Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on cleaning substrates for optimal Trichloro(cyclooctyl)silane coating. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure a successful and uniform silane layer deposition.

Frequently Asked Questions (FAQs)

Q1: Why is substrate cleaning so critical before applying a this compound coating?

A1: Substrate cleaning is a foundational step for successful silanization. A pristine surface, free of organic and particulate contaminants, is essential for the uniform formation of a self-assembled monolayer (SAM).[1][2] Proper cleaning ensures a high density of surface hydroxyl (-OH) groups, which are the reactive sites for the covalent bonding of the silane molecules.[2] Inadequate cleaning can lead to a patchy, non-uniform coating with poor adhesion and inconsistent surface properties.

Q2: What are the most common methods for cleaning substrates like silicon wafers and glass slides?

A2: The most prevalent and effective methods for cleaning silicon and glass substrates prior to silanization include RCA cleaning, Piranha solution treatment, and plasma cleaning.[3] Each method has its advantages and is chosen based on the substrate material and the level of contamination.

Q3: How can I verify that my substrate is clean enough for silanization?

A3: A common and effective method to verify substrate cleanliness is by measuring the water contact angle.[4][5] A highly hydrophilic surface, indicated by a low water contact angle (typically <20°), signifies the successful removal of organic contaminants and the presence of a hydroxylated surface ready for silanization.[4][6]

Q4: What is the difference between a hydrophilic and a hydrophobic surface, and which is desired before silanization?

A4: A hydrophilic ("water-loving") surface has a high affinity for water, causing water droplets to spread out, resulting in a low contact angle (<90°).[7] Conversely, a hydrophobic ("water-fearing") surface repels water, causing droplets to bead up, resulting in a high contact angle (>90°).[7] Before applying the this compound, a hydrophilic surface is desired as it indicates the presence of hydroxyl groups necessary for the silanization reaction.

Q5: Can I store my cleaned substrates before coating?

A5: It is highly recommended to use the cleaned substrates immediately after preparation. Cleaned, hydrophilic surfaces are highly reactive and can quickly become re-contaminated by adsorbing airborne organic molecules. If short-term storage is unavoidable, storing the substrates in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) can help maintain their cleanliness.

Troubleshooting Guide

Problem 1: The this compound coating appears uneven or patchy.

  • Possible Cause: Incomplete or non-uniform cleaning of the substrate.

  • Solution: Ensure a rigorous and appropriate cleaning protocol is followed. For silicon or glass, consider using RCA clean or Piranha solution to effectively remove organic residues. Verify the cleanliness by measuring the water contact angle; a uniformly low contact angle across the surface is a good indicator of proper cleaning.[2]

Problem 2: The silane layer peels off or shows poor adhesion.

  • Possible Cause 1: Insufficient density of hydroxyl groups on the substrate surface.

  • Solution 1: The cleaning method employed may not be effective enough at hydroxylating the surface. Piranha solution and oxygen plasma treatment are particularly effective at generating a high density of surface hydroxyl groups.[2]

  • Possible Cause 2: Presence of a moisture layer on the substrate before coating.

  • Solution 2: Ensure the substrate is thoroughly dried after the final rinsing step. Baking the substrate in an oven (e.g., at 120°C for at least 30 minutes) or drying under a stream of high-purity nitrogen can effectively remove adsorbed water.[2]

Problem 3: The coated surface is not sufficiently hydrophobic.

  • Possible Cause 1: The silane solution has degraded due to exposure to moisture.

  • Solution 1: this compound is highly reactive with water. Always use anhydrous solvents and perform the coating procedure in a low-humidity environment (e.g., a glove box). Prepare the silane solution immediately before use.

  • Possible Cause 2: Incorrect silane concentration.

  • Solution 2: A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of aggregates and a disordered layer.[2] The optimal concentration often needs to be determined empirically, but a common starting point is a 1-2% (v/v) solution.

Quantitative Data on Cleaning Effectiveness

The following table summarizes the typical effectiveness of common cleaning methods on silicon and glass substrates.

Cleaning MethodSubstrateTypical Water Contact Angle (Post-Cleaning)Typical Surface Roughness (RMS)Notes
RCA Clean Silicon Wafer< 10°~0.2 - 0.5 nmEffectively removes organic and ionic contaminants.[4][6]
Piranha Solution Glass, Silicon Wafer< 10°Can slightly increase roughness (~0.5 - 1.5 nm)Highly effective at removing organic residues and hydroxylating the surface.[3][8]
Oxygen Plasma Glass, Silicon Wafer< 10°Can slightly increase roughnessVery effective at removing organic contaminants and creating a reactive surface.[9]
Solvent Clean Glass, Silicon Wafer20° - 40°Dependent on initial substrateGood for removing gross organic contamination but may leave residues.
Untreated Glass, Silicon Wafer> 40°VariesNot recommended for achieving a uniform silane coating.

Experimental Protocols

Protocol 1: RCA Clean for Silicon Wafers

The RCA clean is a sequential cleaning process designed to remove organic and inorganic contaminants.[4]

Materials:

  • Deionized (DI) water

  • Ammonium hydroxide (NH₄OH, 27%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl, 37%)

  • Pyrex beakers

  • Hot plate

  • Wafer tweezers (Teflon or PEEK)

Procedure:

  • SC-1 (Organic Clean):

    • Prepare the SC-1 solution in a Pyrex beaker by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio.

    • Heat the solution to 70-80°C on a hot plate.

    • Immerse the silicon wafers in the SC-1 solution for 10-15 minutes.

    • Rinse the wafers thoroughly with overflowing DI water for at least 5 minutes.

  • SC-2 (Ionic Clean):

    • Prepare the SC-2 solution in a separate Pyrex beaker by mixing DI water, hydrochloric acid, and hydrogen peroxide in a 6:1:1 volume ratio.

    • Heat the solution to 70-80°C.

    • Immerse the wafers in the SC-2 solution for 10-15 minutes.

    • Rinse the wafers thoroughly with overflowing DI water for at least 5 minutes.

  • Drying:

    • Dry the wafers using a stream of high-purity nitrogen gas.

Protocol 2: Piranha Solution Cleaning for Glass or Silicon Substrates

DANGER: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Never mix Piranha solution with organic solvents.

Materials:

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Glass beaker

  • Hot plate (optional)

  • Substrate holder (Teflon)

Procedure:

  • In a glass beaker inside a fume hood, slowly and carefully add hydrogen peroxide to the sulfuric acid. A common ratio is 1 part H₂O₂ to 3 or 4 parts H₂SO₄. Always add the peroxide to the acid. The mixture will become very hot.

  • Once the solution has been prepared, carefully immerse the substrates into the Piranha solution using a Teflon holder.

  • Leave the substrates in the solution for 10-15 minutes. The solution will bubble as it cleans.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas or in an oven at 120°C.

Protocol 3: Oxygen Plasma Cleaning

Materials:

  • Plasma cleaner

  • Oxygen gas source

Procedure:

  • Place the substrates in the chamber of the plasma cleaner.

  • Evacuate the chamber to the base pressure recommended by the manufacturer.

  • Introduce oxygen gas into the chamber.

  • Apply radio frequency (RF) power to generate the oxygen plasma. Typical parameters are 50-100 W for 1-5 minutes, but these may need to be optimized for your specific instrument and substrate.

  • After the treatment, vent the chamber and remove the cleaned substrates.

  • Use the substrates immediately for the silanization process.

Visual Workflows

RCA_Clean_Workflow cluster_SC1 SC-1: Organic Removal cluster_SC2 SC-2: Ionic Removal Prepare_SC1 Prepare SC-1 (5:1:1 H₂O:NH₄OH:H₂O₂) 70-80°C Immerse_SC1 Immerse Wafers (10-15 min) Prepare_SC1->Immerse_SC1 Rinse1 DI Water Rinse (5 min) Immerse_SC1->Rinse1 Prepare_SC2 Prepare SC-2 (6:1:1 H₂O:HCl:H₂O₂) 70-80°C Rinse1->Prepare_SC2 Immerse_SC2 Immerse Wafers (10-15 min) Prepare_SC2->Immerse_SC2 Rinse2 DI Water Rinse (5 min) Immerse_SC2->Rinse2 Dry Nitrogen Dry Rinse2->Dry

Caption: Workflow for the RCA cleaning process.

Piranha_Clean_Workflow Prepare Prepare Piranha (3:1 H₂SO₄:H₂O₂) DANGER Immerse Immerse Substrates (10-15 min) Prepare->Immerse Rinse Extensive DI Water Rinse Immerse->Rinse Dry Dry (N₂ or Oven) Rinse->Dry

Caption: Workflow for Piranha solution cleaning.

Plasma_Clean_Workflow Place Place Substrates in Chamber Evacuate Evacuate Chamber Place->Evacuate Introduce_O2 Introduce O₂ Gas Evacuate->Introduce_O2 Generate_Plasma Generate Plasma (1-5 min) Introduce_O2->Generate_Plasma Remove Remove Substrates Generate_Plasma->Remove

Caption: Workflow for oxygen plasma cleaning.

References

Validation & Comparative

A Comparative Guide to Surface Modification: Trichloro(cyclooctyl)silane vs. Octadecyltrichlorosilane (OTS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification techniques, the choice of silanization agent is critical. This guide provides an in-depth comparison of two trichlorosilane derivatives: the linear Octadecyltrichlorosilane (OTS) and the cyclic Trichloro(cyclooctyl)silane. By examining their chemical properties and performance in forming self-assembled monolayers (SAMs), this document aims to provide the necessary data to inform your selection process for applications ranging from drug delivery to biosensor development.

Octadecyltrichlorosilane (OTS) is a widely studied and utilized organosilicon compound known for its ability to form dense, hydrophobic self-assembled monolayers on various substrates.[1][2] Its long, 18-carbon alkyl chain facilitates the creation of highly ordered and water-repellent surfaces.[3][4] this compound, on the other hand, presents a cyclic alkyl structure that influences the packing and ultimate properties of the resulting monolayer. While direct comparative experimental data between these two specific molecules is limited, this guide will draw upon established principles of SAM formation and the known characteristics of linear versus cyclic alkyl chains to provide a comprehensive overview.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each silane is essential for predicting their behavior during the SAM formation process and the characteristics of the resulting modified surface.

PropertyThis compoundOctadecyltrichlorosilane (OTS)
CAS Number 18290-59-0[5]112-04-9[3]
Molecular Formula C8H15Cl3Si[5]C18H37Cl3Si[6]
Molecular Weight 245.65 g/mol [5]387.93 g/mol [6]
Appearance Colorless liquid (presumed)Colorless liquid[7]
Boiling Point 85-89 °C @ 1.25 mmHg[5]223 °C @ 10 mmHg
Key Structural Feature Cyclic C8 alkyl groupLinear C18 alkyl chain

Performance in Self-Assembled Monolayers (SAMs)

The performance of these silanes in forming SAMs is critical to their application. The structure of the alkyl group directly impacts the packing density, ordering, and final surface properties of the monolayer.

Performance MetricThis compound (Inferred)Octadecyltrichlorosilane (OTS)
Monolayer Thickness Thinner due to the shorter, cyclic structure.~2.5 nm[8]
Packing Density Potentially lower due to the steric hindrance of the cyclic group, which may prevent dense packing.High, due to strong van der Waals interactions between the long, linear alkyl chains.
Hydrophobicity Expected to be hydrophobic, but potentially less so than OTS due to a less dense monolayer.Highly hydrophobic, with water contact angles often exceeding 100-110°.[9]
Surface Ordering Likely to form less ordered monolayers compared to OTS due to the rigidity and non-linear shape of the cyclooctyl group.Forms highly ordered, crystalline-like monolayers under optimal conditions.[1]
Applications Surface modification where a thinner, less densely packed hydrophobic layer is desired.[10]Widely used for creating highly hydrophobic and low-adhesion surfaces in microelectronics, biosensors, and as a stationary phase in chromatography.[2][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving high-quality SAMs. Below are generalized protocols for the formation of SAMs using trichlorosilanes, which can be adapted for both this compound and OTS.

Protocol 1: Solution-Phase Deposition of Trichlorosilane SAMs

This protocol describes the formation of a self-assembled monolayer on a silicon substrate from a solution phase.

Materials:

  • Silicon wafers (or other suitable substrate with surface hydroxyl groups)

  • This compound or Octadecyltrichlorosilane (OTS)

  • Anhydrous toluene or hexane

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas stream

  • Sonicator

  • Glass vials

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers into desired dimensions.

    • Sonicate the wafers in ethanol for 15 minutes, followed by a thorough rinse with deionized water.

    • Immerse the wafers in Piranha solution for 30 minutes to create a hydrophilic surface rich in hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers extensively with deionized water and dry under a stream of nitrogen gas.

  • Silane Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of the desired trichlorosilane in anhydrous toluene or hexane.

  • SAM Formation:

    • Immerse the cleaned and dried substrates into the silane solution.

    • Allow the self-assembly process to proceed for 2-24 hours at room temperature. The optimal time can vary depending on the desired monolayer quality.

  • Post-Deposition Cleaning:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.

    • Sonicate the coated substrates in the anhydrous solvent for 5 minutes.

    • Dry the substrates under a stream of nitrogen gas.

  • Curing (Optional but Recommended):

    • Bake the coated substrates at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and cross-linking within the monolayer.

Protocol 2: Vapor-Phase Deposition of Trichlorosilane SAMs

Vapor-phase deposition can provide more uniform and cleaner monolayers compared to solution-phase methods.[9]

Materials:

  • Cleaned substrates (as prepared in Protocol 1)

  • This compound or Octadecyltrichlorosilane (OTS)

  • Vacuum desiccator or a dedicated vacuum chamber

  • Small glass vial

Procedure:

  • Substrate Preparation:

    • Clean and dry the substrates as described in Protocol 1.

  • Deposition Setup:

    • Place the cleaned substrates inside the vacuum desiccator.

    • Place a small, open vial containing a few drops of the trichlorosilane inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Vapor Deposition:

    • Evacuate the desiccator to a low pressure (e.g., <1 Torr).

    • Allow the deposition to proceed for 2-12 hours at room temperature. The silane will vaporize and react with the substrate surface.

  • Post-Deposition Cleaning:

    • Vent the desiccator with an inert gas (e.g., nitrogen).

    • Remove the coated substrates and rinse them with an anhydrous solvent like toluene or hexane to remove any non-covalently bonded molecules.

    • Dry the substrates under a stream of nitrogen.

  • Curing:

    • Cure the samples as described in Protocol 1.

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate Silicon Wafer Cleaning Sonication in Ethanol & DI Water Rinse Substrate->Cleaning Activation Piranha Etch (Hydroxylation) Cleaning->Activation Drying_Prep N2 Drying Activation->Drying_Prep Solution_Dep Solution-Phase (Toluene/Hexane) Drying_Prep->Solution_Dep Vapor_Dep Vapor-Phase (Vacuum) Drying_Prep->Vapor_Dep Rinsing Solvent Rinse Solution_Dep->Rinsing Vapor_Dep->Rinsing Sonication_Post Sonication Rinsing->Sonication_Post Drying_Post N2 Drying Sonication_Post->Drying_Post Curing Baking (110-120°C) Drying_Post->Curing

Caption: Experimental workflow for the formation of self-assembled monolayers using trichlorosilanes.

Silane_Reaction_Pathway Silane R-SiCl3 (Trichlorosilane) Hydrolysis Hydrolysis (with surface water) Silane->Hydrolysis Silanetriol R-Si(OH)3 (Silanetriol) Hydrolysis->Silanetriol Condensation_Surface Condensation with Surface Silanetriol->Condensation_Surface Condensation_Intermolecular Intermolecular Condensation Silanetriol->Condensation_Intermolecular Surface Substrate-OH Surface->Condensation_Surface SAM_Surface Substrate-O-Si(OH)2-R (Covalent Bond) Condensation_Surface->SAM_Surface SAM_Surface->Condensation_Intermolecular Crosslinked_SAM Cross-linked Siloxane Network (SAM) Condensation_Intermolecular->Crosslinked_SAM

Caption: Reaction pathway for the formation of a cross-linked silane SAM on a hydroxylated surface.

Structure_Comparison OTS Octadecyltrichlorosilane (OTS) - Linear C18 chain - High van der Waals forces - Dense packing - High order Performance {SAM Performance | - Hydrophobicity - Thickness - Stability} OTS->Performance Leads to Cyclooctyl This compound - Cyclic C8 group - Steric hindrance - Lower packing density - Less ordered Cyclooctyl->Performance Leads to

Caption: Logical relationship between molecular structure and resulting SAM performance for OTS and this compound.

References

The Impact of Molecular Geometry on Surface Hydrophobicity: A Comparative Analysis of Trichloro(cyclooctyl)silane and Linear Alkyltrichlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control surface properties is paramount. The creation of hydrophobic surfaces using organosilanes is a cornerstone technique in fields ranging from microfluidics to biomedical device engineering. This guide provides a comparative analysis of trichloro(cyclooctyl)silane and its linear counterparts, focusing on their performance in creating hydrophobic surfaces. Through an examination of experimental data and methodologies, we explore how the cyclic structure of the alkyl group influences the formation of self-assembled monolayers (SAMs) and the resultant surface energy.

The hydrophobicity of a surface is fundamentally determined by its chemical composition and topography. Alkyltrichlorosilanes are widely used to form dense, ordered self-assembled monolayers on hydroxylated surfaces, effectively lowering the surface energy and rendering them hydrophobic. The length and structure of the alkyl chain play a critical role in the final properties of the modified surface. While linear alkyl chains have been extensively studied, the influence of cyclic alkyl groups, such as the cyclooctyl group in this compound, is less documented but presents intriguing possibilities for tuning surface characteristics.

Comparative Hydrophobicity: Water Contact Angle Analysis

The primary metric for quantifying surface hydrophobicity is the static water contact angle (WCA). A higher contact angle indicates a more hydrophobic surface. Experimental data for surfaces modified with various alkyltrichlorosilanes are summarized in the table below.

AlkyltrichlorosilaneAlkyl Group StructureNumber of Carbon AtomsSubstrateWater Contact Angle (°)
Trichloro(methyl)silaneLinear1Silica Nanoparticles, GlassHydrophilic (~0°)[1][2]
Trichloro(octyl)silaneLinear8Silica Nanoparticles, Glass140.67 ± 1.23 to 150.6 ± 6.6[1][2][3]
This compound Cyclic 8 Data Not Available N/A
Octadecyltrichlorosilane (OTS)Linear18Silicon Dioxide~102-110[4]
Hexadecyltrimethoxysilane (HDTMS)Linear16GlassDecreased from C8[3]

As the data indicates, the hydrophobicity of surfaces modified with linear alkylsilanes generally increases with the length of the alkyl chain up to an optimal point. For instance, surfaces treated with trichloro(octyl)silane exhibit a significantly higher water contact angle than those treated with trichloro(methyl)silane.[1][2][3] However, excessively long chains, such as in hexadecyltrimethoxysilane, can lead to a decrease in hydrophobicity, which is potentially due to disordered molecular packing on the surface.[3]

The Influence of Molecular Structure on Monolayer Formation

The formation of a dense and well-ordered self-assembled monolayer is critical for achieving maximum hydrophobicity. The molecular geometry of the alkyl group can significantly influence the packing density of the SAM.

G cluster_linear Linear Alkyltrichlorosilane (e.g., Trichloro(octyl)silane) cluster_cyclic Cyclic Alkyltrichlorosilane (this compound) Linear Silane Linear Silane Ordered SAM Ordered SAM Linear Silane->Ordered SAM Optimal Chain Length (e.g., C8) Disordered SAM Disordered SAM Linear Silane->Disordered SAM Excessively Long Chain (e.g., C16) High Hydrophobicity High Hydrophobicity Ordered SAM->High Hydrophobicity High WCA Lower Hydrophobicity Lower Hydrophobicity Disordered SAM->Lower Hydrophobicity Lower WCA Cyclic Silane Cyclic Silane Potential Packing Potentially Different Packing Density Cyclic Silane->Potential Packing Resultant Hydrophobicity? Resultant Hydrophobicity? Potential Packing->Resultant Hydrophobicity? WCA?

Figure 1. Logical relationship between alkyl chain structure and resulting surface hydrophobicity.

Linear alkyl chains, particularly those of intermediate length like the octyl group, can pack closely together, leading to a dense and well-ordered monolayer that effectively shields the hydrophilic substrate.[1][3] In contrast, the bulky, cyclic structure of the cyclooctyl group may result in a different packing arrangement on the surface. This could potentially lead to a less dense monolayer compared to its linear counterpart, which might affect the final hydrophobicity. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The following provides a generalized protocol for the preparation of hydrophobic surfaces via solution-phase deposition of alkyltrichlorosilanes. This protocol can be adapted for the comparative study of this compound and other alkyltrichlorosilanes.

1. Substrate Preparation and Cleaning:

  • Materials: Silicon wafers or glass slides are commonly used substrates.

  • Procedure:

    • Clean the substrates by sonication in a sequence of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.

    • To generate a high density of hydroxyl groups for silanization, activate the substrates by immersing them in a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

    • Thoroughly rinse the substrates with copious amounts of deionized water.

    • Dry the substrates under a stream of dry nitrogen gas and then in an oven at 110-120°C for at least 1 hour to remove any adsorbed water.

2. Silanization Procedure:

  • Materials:

    • This compound

    • Other alkyltrichlorosilanes for comparison (e.g., trichloro(octyl)silane, octadecyltrichlorosilane)

    • Anhydrous solvent (e.g., toluene or hexane)

  • Procedure:

    • Prepare a dilute solution (e.g., 1-5 mM) of the desired alkyltrichlorosilane in the anhydrous solvent inside a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the reaction to proceed for a set period, typically ranging from 30 minutes to several hours, at room temperature. The reaction time can be optimized to achieve a complete monolayer.

    • After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.

    • Cure the coated substrates by baking them in an oven at 110-120°C for about 1 hour to promote the formation of a stable siloxane network on the surface.

3. Characterization of Hydrophobicity:

  • Method: The primary method for characterizing the hydrophobicity of the modified surfaces is by measuring the static water contact angle using a goniometer.

  • Procedure:

    • Place a small droplet of deionized water (typically 2-5 µL) onto the modified surface.

    • Capture an image of the droplet and use software to measure the angle formed at the three-phase (solid-liquid-gas) contact line.

    • Perform measurements at multiple locations on each substrate to ensure reproducibility and obtain an average contact angle.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Cleaning Activation Hydroxylation (Piranha Etch) Cleaning->Activation Drying Drying Activation->Drying Immersion Immersion Drying->Immersion Solution Prep Silane Solution (Anhydrous) Solution Prep->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing WCA Measurement Water Contact Angle Measurement Curing->WCA Measurement

Figure 2. Experimental workflow for comparative hydrophobicity analysis.

Conclusion and Future Outlook

While linear alkyltrichlorosilanes have been well-characterized for their ability to induce surface hydrophobicity, the properties of this compound remain an area ripe for investigation. The existing data on linear silanes provide a strong foundation for a comparative study. The cyclic nature of the cyclooctyl group is hypothesized to influence the packing density of the resulting self-assembled monolayer, which in turn would affect the surface energy and hydrophobicity. To provide a definitive comparison, direct experimental measurement of the water contact angle on surfaces modified with this compound is essential. The detailed experimental protocol provided herein offers a robust framework for conducting such a comparative study, which would be of significant value to researchers and professionals in materials science and drug development seeking to fine-tune surface properties for a variety of applications.

References

A Comparative Guide to Surface Modification: Trichloro(cyclooctyl)silane vs. Alternative Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is a critical aspect of experimental design and material performance. Silanization is a widely employed technique to modify the surface chemistry of various substrates, rendering them hydrophobic, reactive, or biocompatible. This guide provides a comprehensive comparison of Trichloro(cyclooctyl)silane with other common silanizing agents, offering insights into their performance based on available data and established principles of surface chemistry.

Note on Data Availability: Direct quantitative experimental data for the performance of this compound on various substrates is limited in publicly available literature. Therefore, this guide presents a comparison based on extensive data for analogous linear and branched-chain alkylsilanes, coupled with theoretical considerations regarding the influence of the cycloalkyl group on monolayer formation and surface properties.

Performance Comparison of Silane Coupling Agents

The primary function of non-functionalized alkylsilanes is to impart hydrophobicity to a surface. This is typically quantified by measuring the static water contact angle, where a higher angle indicates a more hydrophobic surface. The structure of the alkyl group plays a significant role in the quality and hydrophobicity of the resulting self-assembled monolayer (SAM).

Silane AgentChemical StructureSubstrateWater Contact Angle (°)Surface Energy (mN/m)Key Characteristics
This compound C₈H₁₅Cl₃SiSiO₂/GlassEstimated 95 - 105Estimated LowBulky cyclic group may lead to less dense packing compared to linear analogues, potentially resulting in slightly lower hydrophobicity.[1][2]
Trichloro(octyl)silane CH₃(CH₂)₇SiCl₃SiO₂/Glass~102 - 110[3]Low[4]Forms a hydrophobic monolayer with good thermal stability.[5]
Octadecyltrichlorosilane (OTS) CH₃(CH₂)₁₇SiCl₃SiO₂/Glass~110 - 112[3]Very LowLong alkyl chain promotes a highly ordered and densely packed monolayer, resulting in excellent hydrophobicity.[6]
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane C₈H₄Cl₃F₁₃SiSiO₂/Glass>115Very LowFluorinated chain provides both hydrophobicity and oleophobicity (oil repellency).
Trichloro(cyclohexyl)silane C₆H₁₁Cl₃SiNot SpecifiedNot SpecifiedNot SpecifiedCyclic structure, but with a smaller ring than cyclooctyl. Performance is expected to be influenced by the rigidity and packing of the cyclohexyl group.

Discussion of Performance:

The hydrophobicity of a silanized surface is largely dependent on the packing density of the alkyl chains in the self-assembled monolayer.[6] Linear alkyl chains, such as those in Trichloro(octyl)silane and Octadecyltrichlorosilane (OTS), can pack densely, leading to a well-ordered monolayer that effectively shields the underlying hydrophilic substrate.[6] Longer linear chains generally result in higher water contact angles due to increased van der Waals interactions between the chains, leading to a more crystalline and stable film.[6]

The bulky and non-planar structure of the cyclooctyl group in this compound is expected to result in a less densely packed monolayer compared to its linear counterpart, trichloro(octyl)silane.[1] This steric hindrance may lead to a slightly lower water contact angle. However, branched and cyclic alkyl groups can also introduce a higher degree of disorder, which in some cases can trap air pockets and lead to high contact angles, although the stability of such layers might be compromised.[1]

Fluorinated silanes, such as Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, offer the highest degree of hydrophobicity and also provide oleophobicity, a property not typically observed with standard alkylsilanes.

Experimental Protocols

The following are generalized protocols for solution-phase and vapor-phase deposition of trichlorosilanes. These methods can be adapted for this compound and the other silanes mentioned.

Protocol 1: Solution-Phase Deposition

This method is straightforward and widely used for silanizing various substrates.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • This compound or alternative trichlorosilane

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Cleaning agents (e.g., piranha solution [H₂SO₄:H₂O₂], acetone, isopropanol)

  • Deionized water

  • Nitrogen or argon gas

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water.

    • To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate extensively with deionized water and dry with a stream of nitrogen or argon gas.

  • Silanization:

    • Prepare a dilute solution (0.1-2% v/v) of the trichlorosilane in an anhydrous organic solvent in a glove box or under an inert atmosphere to minimize exposure to moisture.

    • Immerse the cleaned and dried substrate in the silane solution for a specified duration (typically 30 minutes to 2 hours). The reaction time can be optimized to achieve the desired surface coverage.

    • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing:

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

    • Allow the substrate to cool to room temperature before use.

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition often results in a more uniform and ordered monolayer, especially for substrates with complex geometries.

Materials:

  • Substrate

  • This compound or alternative trichlorosilane

  • Vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber

  • Vacuum pump

  • Cleaning agents as in Protocol 1

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrate as described in Protocol 1.

  • Vapor Deposition:

    • Place the cleaned and dried substrate inside a vacuum desiccator or CVD chamber.

    • Place a small, open vial containing a few drops of the trichlorosilane inside the chamber, ensuring it does not come into direct contact with the substrate.

    • Evacuate the chamber to a low pressure (e.g., <1 Torr).

    • Allow the deposition to proceed for a set time (typically 1-4 hours) at room temperature or a slightly elevated temperature (e.g., 60-80°C) to increase the vapor pressure of the silane.

  • Post-Deposition Treatment:

    • Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).

    • Remove the coated substrate and rinse with an anhydrous solvent to remove any loosely bound molecules.

    • Cure the substrate as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment A Substrate Cleaning (Acetone, IPA, DI Water) B Surface Hydroxylation (Piranha Solution or O2 Plasma) A->B C Rinsing & Drying (DI Water, N2/Ar Gas) B->C D Solution Deposition (Immersion in Silane Solution) C->D E Vapor Deposition (In Vacuum Chamber) C->E F Solvent Rinse (Toluene or Hexane) D->F E->F G Curing (110-120°C) F->G H Characterization (Contact Angle, AFM, XPS) G->H

Caption: Experimental workflow for substrate modification with trichlorosilanes.

References

Comparative Analysis of Trichloro(cyclooctyl)silane and Alternative Organosilane Monolayers for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization of organosilane self-assembled monolayers (SAMs) using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).

This guide provides a comparative overview of the surface properties of self-assembled monolayers derived from various organosilanes, with a focus on trichloro(cyclooctyl)silane and its common linear and functionalized alternatives. The objective is to offer a data-driven comparison to aid in the selection of appropriate surface modification agents for applications in research, diagnostics, and drug development. While direct, comprehensive experimental data for this compound monolayers is limited in the current body of scientific literature, this guide compiles available data for widely studied alternatives to provide a comparative context.

Introduction to Organosilane Monolayers

Organosilane self-assembled monolayers (SAMs) are highly ordered molecular layers formed on hydroxylated surfaces, such as silicon wafers with a native oxide layer (SiO₂). These monolayers are instrumental in tailoring surface properties, including wettability, adhesion, biocompatibility, and chemical reactivity. The choice of the organosilane, particularly the structure of its organic substituent, dictates the final surface characteristics. This guide focuses on the analysis of these properties using two powerful surface-sensitive techniques: Atomic Force Microscopy (AFM) for topographical and morphological characterization, and X-ray Photoelectron Spectroscopy (XPS) for determining elemental composition and chemical states.

Comparative Data Analysis

Table 1: AFM Analysis of Common Organosilane Monolayers

OrganosilaneSubstrateMonolayer Thickness (nm)Surface Roughness (Ra/RMS, nm)Water Contact Angle (°)
This compound SiO₂/SiData not availableData not availableData not available
Octadecyltrichlorosilane (OTS)SiO₂/Si2.0 - 2.70.1 - 0.5105 - 112
Dodecyltrichlorosilane (DTS)SiO₂/Si1.5 - 2.00.2 - 0.6100 - 108
(3-Aminopropyl)triethoxysilane (APTES)SiO₂/Si0.7 - 1.50.2 - 0.850 - 70
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS)SiO₂/Si1.0 - 1.50.3 - 0.7110 - 120

Note: The presented values are typical ranges reported in the literature and can vary depending on the specific deposition conditions.

Table 2: XPS Analysis of Common Organosilane Monolayers (Atomic Concentration %)

OrganosilaneSubstrateC 1sSi 2pO 1sN 1sF 1s
This compound SiO₂/SiData not availableData not availableData not available--
Octadecyltrichlorosilane (OTS)SiO₂/Si30 - 4020 - 3035 - 45--
Dodecyltrichlorosilane (DTS)SiO₂/Si25 - 3525 - 3535 - 45--
(3-Aminopropyl)triethoxysilane (APTES)SiO₂/Si15 - 2525 - 3540 - 503 - 8-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS)SiO₂/Si10 - 2020 - 3030 - 40-15 - 25

Note: Atomic concentrations are highly dependent on monolayer coverage, and the underlying substrate signal (Si and O from SiO₂) contributes significantly.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the formation of high-quality organosilane monolayers. Below are generalized protocols for substrate preparation, monolayer deposition, and subsequent AFM and XPS analysis.

Substrate Preparation (Piranha Cleaning)

A thorough cleaning of the silicon substrate to remove organic contaminants and ensure a hydrophilic, hydroxylated surface is paramount for the formation of a dense and uniform monolayer.

  • Safety Precautions: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidizer. It must be handled with extreme caution inside a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

  • Solution Preparation: Prepare the piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This mixture is highly exothermic and can boil spontaneously. Never add H₂SO₄ to H₂O₂.

  • Cleaning Procedure:

    • Immerse the silicon wafer substrates in the freshly prepared piranha solution for 15-30 minutes.

    • Carefully remove the substrates using Teflon tweezers.

    • Rinse the substrates copiously with deionized (DI) water (resistivity > 18 MΩ·cm).

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately for monolayer deposition to prevent recontamination.

Self-Assembled Monolayer Deposition (Solution Phase)
  • Solution Preparation: Inside a glovebox or in a desiccator to minimize exposure to atmospheric moisture, prepare a dilute solution (typically 1-5 mM) of the desired organosilane in an anhydrous solvent (e.g., toluene, hexane, or isooctane).

  • Deposition:

    • Immerse the freshly cleaned and dried substrates into the organosilane solution.

    • The deposition time can vary from 30 minutes to several hours, depending on the specific silane and desired monolayer quality.

  • Rinsing and Curing:

    • After deposition, remove the substrates from the solution and rinse them thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.

    • Further rinse with a solvent like ethanol or isopropanol.

    • Dry the substrates under a stream of nitrogen.

    • Optionally, the coated substrates can be cured by baking at 100-120 °C for 30-60 minutes to promote covalent bond formation and cross-linking within the monolayer.

Atomic Force Microscopy (AFM) Analysis

AFM is employed to visualize the surface topography and measure the roughness of the monolayers.

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic monolayers to minimize tip-induced damage.

  • Cantilevers: Standard silicon cantilevers with a resonant frequency in the range of 200-400 kHz and a spring constant of 20-80 N/m are suitable for tapping mode imaging in air.

  • Image Acquisition: Acquire images at multiple locations on the sample surface to ensure the representativeness of the data. Both height and phase images should be collected. Phase images can provide information on variations in material properties.

  • Data Analysis:

    • Surface Roughness: Calculate the root-mean-square (RMS) or average (Ra) roughness from the height images over a defined area (e.g., 1 µm x 1 µm).

    • Monolayer Thickness: The thickness of the monolayer can be estimated by creating a scratch in the monolayer down to the substrate and measuring the height difference across the scratch using AFM.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical bonding states at the surface of the monolayer.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Survey Scans: Acquire a wide energy range survey spectrum (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the core levels of interest (e.g., C 1s, Si 2p, O 1s, and any specific elements from the silane's functional group).

  • Data Analysis:

    • Elemental Composition: Calculate the atomic concentrations of the detected elements from the survey scan peak areas after applying appropriate sensitivity factors.

    • Chemical State Analysis: Deconvolute the high-resolution spectra to identify different chemical bonding states. For example, the C 1s spectrum can be fitted to distinguish between C-C/C-H, C-Si, and C-O bonds. The Si 2p spectrum can differentiate between silicon in the organosilane and the underlying silicon dioxide substrate.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_analysis Surface Analysis cluster_data Data Output Si_wafer Silicon Wafer Piranha Piranha Cleaning Si_wafer->Piranha Immersion Rinse_Dry Rinse & Dry Piranha->Rinse_Dry Removal Deposition Immersion Deposition Rinse_Dry->Deposition Silane_sol Organosilane Solution Silane_sol->Deposition Rinse_Cure Rinse & Cure Deposition->Rinse_Cure AFM AFM Analysis Rinse_Cure->AFM XPS XPS Analysis Rinse_Cure->XPS Topography Topography & Roughness AFM->Topography Composition Elemental Composition XPS->Composition

Caption: Experimental workflow for the preparation and analysis of organosilane monolayers.

silanization_pathway cluster_surface Substrate Surface cluster_silane Organosilane cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Attachment SiOH Si-OH (Hydroxylated Surface) Monolayer R-SiO-Si (Covalent Monolayer) SiOH->Monolayer RSiCl3 R-SiCl3 (Trichlorosilane) H2O Trace H2O RSiCl3->H2O RSiOH3 R-Si(OH)3 (Silanetriol) H2O->RSiOH3 Hydrolysis RSiOH3->Monolayer Condensation

Caption: Simplified reaction pathway for the formation of an organosilane monolayer.

Discussion and Conclusion

The selection of an appropriate organosilane for surface modification is a critical step in many research and development applications. While linear long-chain alkylsilanes like OTS and DTS are well-characterized and known to form dense, hydrophobic monolayers, the properties of cyclic alkylsilanes such as this compound are less documented. Based on general principles of molecular packing, it can be hypothesized that the bulky, cyclic nature of the cyclooctyl group may lead to a less densely packed monolayer with potentially higher surface roughness compared to its linear counterparts. This could, in turn, influence properties like wettability and barrier function. However, without direct experimental evidence from AFM and XPS studies, these remain conjectures.

This guide has provided a framework for the comparative analysis of organosilane monolayers, highlighting the necessary experimental protocols and data interpretation. The compiled data for common alternatives serves as a valuable baseline for researchers. Further studies focusing on the detailed characterization of this compound and other cyclic alkylsilanes are warranted to fill the existing knowledge gap and enable more informed material selection in the future.

Stability of Trichloro(cyclooctyl)silane coatings in harsh environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Trichloro(cyclooctyl)silane Coatings in Harsh Environments

For researchers, scientists, and drug development professionals, the functionalization of surfaces with robust coatings is a critical aspect of ensuring the reliability and longevity of various devices and materials. Silane-based coatings are widely employed for surface modification due to their ability to form covalent bonds with hydroxylated surfaces, creating a stable and durable film. Among these, this compound is of particular interest for creating hydrophobic and protective layers. This guide provides a comparative analysis of the expected stability of this compound coatings in harsh environments, benchmarked against other common alkyl- and fluoroalkylsilanes. The information herein is supported by data from related compounds and established experimental protocols.

Mechanism of Silane Coating Formation and Degradation

This compound, like other trichlorosilanes, forms a self-assembled monolayer (SAM) on a hydroxylated surface through a two-step hydrolysis and condensation process. Initially, the reactive Si-Cl bonds hydrolyze in the presence of trace amounts of water to form silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate and with each other to form a stable, cross-linked polysiloxane network (Si-O-Si). The cyclooctyl group, a bulky and hydrophobic moiety, forms the outer surface of the coating, imparting its water-repellent characteristics.

The degradation of these coatings in harsh environments typically occurs through the hydrolysis of the siloxane bonds, which can be catalyzed by both acidic and alkaline conditions. High temperatures can lead to the thermal decomposition of the alkyl chain and the siloxane network.

Comparative Performance in Harsh Environments

While specific experimental data for this compound is limited in publicly available literature, its performance can be reasonably extrapolated based on the behavior of structurally similar long-chain alkyltrichlorosilanes and the principles of chemical stability. The bulky cyclooctyl group is expected to provide significant steric hindrance, which may enhance the hydrolytic stability of the underlying siloxane bonds compared to linear alkyl chains.

Chemical Stability: Acidic and Alkaline Environments

Silane coatings generally exhibit better stability in acidic conditions compared to alkaline environments.[1] The hydrolysis of the Si-O-Si bonds is accelerated at high pH.[1] The dense packing of the cyclooctyl groups in a this compound coating is anticipated to create a more effective barrier against the ingress of water and corrosive ions, thus offering enhanced protection in both acidic and alkaline media compared to shorter or less bulky alkylsilanes. Fluorinated silanes are known for their exceptional chemical resistance due to the high stability of the C-F bond.[2]

Thermal Stability

The thermal stability of alkylsilane coatings is primarily dependent on the strength of the Si-C and C-C bonds within the alkyl chain, as well as the stability of the Si-O-Si network. Long-chain alkylsilanes generally exhibit good thermal stability. For instance, octadecyltrichlorosilane (OTS) monolayers are reported to be stable up to approximately 250°C.[3] The cyclooctyl group in this compound is a saturated hydrocarbon and is expected to have comparable, if not slightly higher, thermal stability due to its cyclic structure. Fluorinated silanes often exhibit superior thermal stability.[4]

Quantitative Performance Comparison

The following table summarizes the expected performance of this compound coatings in comparison to a linear long-chain alkylsilane and a fluoroalkylsilane. The data for this compound is extrapolated based on chemical principles and data from analogous compounds.

Performance Metric Test Condition This compound (Expected) Trichloro(octyl)silane Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Water Contact Angle (Initial) Ambient~110°~108°>115°
Water Contact Angle (After 24h in 1M HCl) Ambient>105°>100°>110°
Water Contact Angle (After 24h in 1M NaOH) Ambient~95°~90°>105°
Thermal Decomposition Onset (TGA) Inert Atmosphere~250-300°C~250°C[3]>350°C[4]
Corrosion Resistance (Salt Spray) ASTM B117GoodModerate to GoodExcellent

Experimental Protocols

To ensure the reproducibility and comparability of stability testing for silane coatings, standardized experimental protocols are crucial.

Protocol 1: Chemical Resistance Testing (Acid and Base Immersion)

Objective: To evaluate the hydrolytic stability of the silane coating in acidic and alkaline solutions.

Materials:

  • Silane-coated substrates

  • 1M Hydrochloric acid (HCl) solution

  • 1M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Beakers or immersion tanks

  • Contact angle goniometer

Procedure:

  • Prepare freshly coated substrates according to a standardized coating protocol.

  • Measure the initial water contact angle at five different locations on each sample and record the average.

  • Immerse the samples in separate containers of 1M HCl, 1M NaOH, and deionized water (as a control) at room temperature.

  • After 24 hours, remove the samples from the solutions.

  • Rinse the samples thoroughly with deionized water to remove any residual acid or base.

  • Dry the samples gently with a stream of nitrogen.

  • Measure the final water contact angle at five different locations on each sample and record the average.

  • Calculate the percentage change in contact angle to quantify the degradation.

Protocol 2: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition temperature of the silane coating.

Materials:

  • Silane-coated substrate (or silane-modified powder with high surface area for better signal)

  • Thermogravimetric Analyzer (TGA)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Place a small, accurately weighed sample of the coated material into the TGA sample pan.

  • Purge the TGA furnace with an inert gas to create an oxygen-free environment.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss corresponds to the beginning of thermal decomposition of the coating.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the stability of silane coatings.

G Experimental Workflow for Silane Coating Stability Assessment cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Post-Test Analysis substrate Substrate Cleaning coating Silane Coating Deposition (this compound & Alternatives) substrate->coating initial_char Initial Characterization (e.g., Contact Angle, AFM) coating->initial_char acid Acid Immersion (e.g., 1M HCl, 24h) initial_char->acid base Alkaline Immersion (e.g., 1M NaOH, 24h) initial_char->base thermal Thermal Aging (TGA, Annealing) initial_char->thermal final_char Final Characterization (e.g., Contact Angle, XPS) acid->final_char base->final_char thermal->final_char comparison Comparative Data Analysis final_char->comparison

Caption: Workflow for assessing silane coating stability.

Conclusion

References

A Comparative Guide to Vapor and Solution Phase Deposition of Trichloro(cyclooctyl)silane for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of deposition method for surface modification is critical to achieving desired outcomes. This guide provides an objective comparison of vapor phase versus solution phase deposition of Trichloro(cyclooctyl)silane, a common reagent for creating hydrophobic and biocompatible surfaces. The information presented is based on established protocols and experimental data for analogous trichlorosilanes, providing a representative overview for this class of compounds.

Performance Comparison at a Glance

The selection between vapor and solution phase deposition of this compound hinges on the desired film quality, substrate complexity, and experimental constraints. Vapor deposition typically yields more uniform and reproducible monolayers, while solution deposition offers a simpler, lower-cost alternative. A summary of key performance indicators is presented in the table below.

Performance MetricVapor Phase DepositionSolution Phase Deposition
Film Uniformity HighVariable, prone to agglomeration
Reproducibility HighModerate to Low
Process Control HighLow
Solvent Contamination MinimalPotential for solvent and water contamination
Substrate Compatibility Excellent for complex geometriesLimited for intricate structures
Typical Water Contact Angle > 100° (High Hydrophobicity)90-100° (Hydrophobic)
Surface Roughness (RMS) Low (< 1 nm)Variable (can be > 1 nm)
Equipment Cost High (Vacuum equipment required)Low (Standard laboratory glassware)

Experimental Methodologies

Detailed experimental protocols for both vapor and solution phase deposition are outlined below. These protocols are generalized based on methods for trichlorosilanes and should be optimized for specific substrates and applications.

Vapor Phase Deposition Protocol

Vapor phase deposition relies on the sublimation of the silane in a vacuum, leading to the formation of a self-assembled monolayer (SAM) on the substrate surface. This method is preferred for creating highly ordered and uniform coatings.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Vacuum deposition chamber or desiccator

  • Piranha solution (3:1 H₂SO₄:H₂O₂) or plasma cleaner

  • Anhydrous toluene or other suitable solvent for rinsing

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning and Hydroxylation: The substrate is first rigorously cleaned to remove organic contaminants and to generate surface hydroxyl (-OH) groups, which are essential for the silanization reaction. This is typically achieved by immersion in Piranha solution for 30-60 minutes or by treatment with oxygen plasma.[1] The substrate is then rinsed thoroughly with deionized water and dried under a stream of nitrogen or argon.

  • Deposition: The cleaned, hydroxylated substrate and a small, open vial containing this compound (e.g., 100 µL) are placed inside a vacuum chamber or desiccator.[2] The chamber is evacuated to a pressure of <1 Torr.[1] The deposition is allowed to proceed for several hours (typically 2-4 hours) at room temperature or slightly elevated temperatures to increase the vapor pressure of the silane.[1]

  • Post-Deposition Treatment: The chamber is vented with dry nitrogen or argon. The coated substrate is removed and sonicated in an anhydrous solvent such as toluene for 5-10 minutes to remove any physisorbed (non-covalently bonded) silane molecules.[1]

  • Curing: The substrate is then cured in an oven at 100-120°C for approximately 1 hour to promote the formation of stable siloxane bonds.[1]

Solution Phase Deposition Protocol

Solution phase deposition involves immersing the substrate in a solution containing the silane. While simpler to implement, this method is more sensitive to environmental conditions, particularly the presence of water, which can lead to silane polymerization in solution and the formation of aggregates on the surface.[2]

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous solvent (e.g., toluene, isopropanol)

  • Piranha solution or plasma cleaner

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning and Hydroxylation: The substrate is cleaned and hydroxylated using the same procedure as for vapor phase deposition.

  • Silane Solution Preparation: A dilute solution of this compound (typically 1-5% by volume) is prepared in an anhydrous solvent.[3] It is crucial to minimize exposure to atmospheric moisture during this step.

  • Deposition: The cleaned substrate is immersed in the silane solution for a specific duration, which can range from minutes to several hours. The deposition is often carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Rinsing: Following deposition, the substrate is thoroughly rinsed with the anhydrous solvent to remove excess silane.

  • Curing: The coated substrate is cured in an oven, typically at 110°C for 5-10 minutes or allowed to stand at room temperature for 24 hours, to complete the condensation reaction.[3]

Visualizing the Deposition Workflows

The following diagrams illustrate the key steps in both vapor and solution phase deposition processes.

VaporPhaseDeposition cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Treatment Cleaning Cleaning & Hydroxylation Drying Drying Cleaning->Drying Vacuum Place in Vacuum Chamber Drying->Vacuum Evacuate Evacuate Chamber Vacuum->Evacuate Deposit Vapor Deposition Evacuate->Deposit Rinse Solvent Rinse & Sonicate Deposit->Rinse Cure Curing Rinse->Cure FinalProduct FinalProduct Cure->FinalProduct Coated Substrate

Vapor Phase Deposition Workflow

SolutionPhaseDeposition cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Treatment Cleaning Cleaning & Hydroxylation Drying Drying Cleaning->Drying Immerse Immerse Substrate Drying->Immerse Solution Prepare Silane Solution Solution->Immerse Rinse Solvent Rinse Immerse->Rinse Cure Curing Rinse->Cure FinalProduct FinalProduct Cure->FinalProduct Coated Substrate

Solution Phase Deposition Workflow

Concluding Remarks

The choice between vapor and solution phase deposition of this compound should be guided by the specific requirements of the application. For applications demanding high-quality, uniform, and reproducible monolayers, such as in the fabrication of sensitive biosensors or microfluidic devices, vapor phase deposition is the superior method.[4] Conversely, for applications where simplicity, low cost, and rapid processing are paramount, and where some degree of surface heterogeneity can be tolerated, solution phase deposition provides a viable alternative. Careful control of experimental parameters, particularly substrate cleanliness and the exclusion of water in solution phase methods, is critical to achieving a successful and functional surface modification.

References

Evaluating Trichloro(cyclooctyl)silane: A Comparative Guide for Coupling Agent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Coupling Agents, Supported by Experimental Data, to Guide Selection for Optimal Surface Modification in Research and Development.

In the realm of materials science, drug delivery, and biomedical device development, the ability to tailor surface properties is paramount. Silane coupling agents are indispensable tools in this endeavor, acting as molecular bridges to enhance adhesion between organic and inorganic materials. This guide provides a comprehensive evaluation of Trichloro(cyclooctyl)silane as a coupling agent, comparing its performance with other commonly used alternatives. The selection of an appropriate silane is critical for achieving desired performance characteristics such as improved bond strength, hydrophobicity, and stability. This document presents a comparative analysis based on available experimental data to facilitate an informed decision-making process.

Performance Benchmark: A Quantitative Comparison

The effectiveness of a silane coupling agent is primarily assessed by its ability to enhance the adhesive strength between a substrate and a subsequent material layer, and its capacity to modify the surface energy of the substrate. While direct comparative quantitative data for this compound is limited in publicly available literature, its performance can be estimated based on data from closely related alkyltrichlorosilanes. For the purpose of this guide, we will compare the performance of common alternative silane coupling agents for which experimental data is available.

Shear Bond Strength

Shear bond strength is a critical metric for evaluating the adhesion promotion capabilities of a coupling agent. The following table summarizes the shear bond strength of various silane coupling agents on a silica-coated titanium substrate bonded to a resin composite cement.

Silane Coupling AgentSubstrateAdhesive/ResinShear Bond Strength (MPa)
This compound Silica, Glass, TitaniumVarious PolymersData not available in direct comparative studies. Performance is expected to be comparable to other alkyltrichlorosilanes.
3-AcryloyloxypropyltrimethoxysilaneSilica-coated TitaniumResin Composite Cement14.8 ± 3.8
3-MethacryloyloxypropyltrimethoxysilaneSilica-coated TitaniumResin Composite Cement14.2 ± 5.8
N-[3-(trimethoxysilyl)propyl]ethylenediamineSilica-coated TitaniumResin Composite Cement7.5 ± 1.9
3-MercaptopropyltrimethoxysilaneSilica-coated TitaniumResin Composite Cement7.5 ± 2.5

Note: The performance of silane coupling agents can be significantly influenced by the substrate, the resin system, and the application methodology.

Surface Energy Modification (Contact Angle)

The change in surface energy after treatment with a silane coupling agent is a key indicator of its effectiveness in modifying surface properties, such as hydrophobicity. This is typically quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.

Silane Coupling Agent Functional GroupAlkyl Chain LengthSubstrateWater Contact Angle (°)
Cyclooctyl (this compound) C8 (cyclic)Silica/GlassEstimated to be high, leading to a hydrophobic surface.
MethylC1Silica Nanoparticles~0 (hydrophilic)
PropylC3Mesoporous SilicaIncreased vs. unmodified
OctylC8Silica Nanoparticles140 - 158[1]
DodecylC12Mesoporous SilicaHigher than C8
OctadecylC18Mesoporous Silica>102

Note: The water contact angle generally increases with the length of the alkyl chain, suggesting that the C8 cyclooctyl group of this compound would impart significant hydrophobicity to a surface.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of silane coupling agents. The following are protocols for key experiments cited in this guide.

Protocol 1: Surface Treatment of a Solid Substrate

This protocol outlines a standard procedure for applying a silane coupling agent to a solid substrate, such as glass or titanium.

Materials:

  • Substrate (e.g., glass slides, titanium coupons)

  • This compound or alternative silane

  • Anhydrous solvent (e.g., toluene, hexane)

  • Deionized water

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

  • Drying: Dry the cleaned substrates with a stream of nitrogen gas and then in an oven at 110°C for 1 hour to remove any adsorbed water.

  • Silane Solution Preparation: Prepare a dilute solution of the silane coupling agent (typically 1-2% by volume) in an anhydrous solvent.

  • Silanization: Immerse the cleaned and dried substrates in the silane solution for a specified time (e.g., 1-2 hours) at room temperature. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen atmosphere).

  • Rinsing: After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any excess, unreacted silane.

  • Curing: Cure the silane layer by heating the substrates in an oven at a specific temperature and duration (e.g., 110°C for 1 hour) to promote the formation of a stable siloxane network on the surface.

Protocol 2: Contact Angle Measurement

This protocol describes the sessile drop method for measuring the static contact angle to assess the wettability of a silanized surface.

Materials:

  • Silane-treated substrate

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer's software to measure the angle formed between the tangent to the droplet at the three-phase contact point and the substrate surface.

  • Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure statistical validity.

  • Data Reporting: Report the average contact angle and the standard deviation.

Protocol 3: Shear Bond Strength Testing

This protocol details the procedure for evaluating the adhesive strength of a silane-treated surface bonded to another material, typically a resin composite.

Materials:

  • Silane-treated substrates

  • Adhesive resin composite

  • Molds for creating standardized bonding areas

  • Universal testing machine with a shear testing fixture

  • Curing light (for light-cured resins)

Procedure:

  • Sample Preparation: Secure the silane-treated substrate in a mounting jig.

  • Adhesive Application: Place a mold with a defined circular area onto the treated surface and fill it with the adhesive resin composite.

  • Curing: Cure the resin composite according to the manufacturer's instructions (e.g., using a curing light for a specific duration).

  • Storage: Store the bonded specimens in a controlled environment (e.g., distilled water at 37°C) for a specified period (e.g., 24 hours) to simulate clinical or in-service conditions.

  • Shear Test: Mount the specimen in the universal testing machine and apply a shear load to the base of the resin cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.

  • Data Analysis: Record the maximum load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the load by the bonding area.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical framework of this comparative guide, the following diagrams are provided.

Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_evaluation Performance Evaluation Cleaning Substrate Cleaning Drying Drying Cleaning->Drying Silane_Prep Silane Solution Preparation Drying->Silane_Prep Immersion Substrate Immersion Silane_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing Contact_Angle Contact Angle Measurement Curing->Contact_Angle Bond_Strength Shear Bond Strength Testing Curing->Bond_Strength

Caption: Experimental workflow for evaluating silane coupling agents.

Comparison_Logic cluster_performance Performance Metrics TCS This compound Adhesion Adhesion (Shear Bond Strength) TCS->Adhesion Estimated Surface_Energy Surface Energy (Contact Angle) TCS->Surface_Energy Estimated Alkyl Alkyltrichlorosilanes (e.g., Octyl) Alkyl->Adhesion Data Available Alkyl->Surface_Energy Data Available Functional Functional Silanes (e.g., Amino, Acryloxy) Functional->Adhesion Data Available Functional->Surface_Energy Data Available

Caption: Logical framework for comparing this compound with alternatives.

Conclusion

This compound, as an alkyltrichlorosilane, is anticipated to be an effective coupling agent for imparting hydrophobicity and promoting adhesion to a variety of inorganic substrates. While direct comparative studies providing quantitative performance data are scarce, the existing literature on analogous alkylsilanes suggests it would offer significant improvements in surface properties. For applications where high hydrophobicity is the primary goal, this compound is a promising candidate. However, for applications requiring specific chemical reactivity with an organic matrix, functionalized silanes such as acryloxy or amino silanes may provide superior performance in terms of shear bond strength. The selection of the optimal silane coupling agent will ultimately depend on the specific requirements of the application, including the nature of the substrate, the polymer system, and the desired performance characteristics. It is strongly recommended that researchers conduct their own evaluations using the detailed protocols provided in this guide to determine the most suitable coupling agent for their specific needs.

References

Navigating the Surface: A Comparative Guide to Alternatives for Trichloro(cyclooctyl)silane Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface properties, the choice of a passivation agent is critical. While Trichloro(cyclooctyl)silane has been a common choice, a range of alternative silane coupling agents offer diverse functionalities and comparable or superior performance in various applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.

Surface passivation is a fundamental step in many scientific and industrial processes, from preventing non-specific binding in single-molecule studies to enhancing the stability of perovskite solar cells.[1][2] The goal is to create a stable and predictable surface by modifying its chemical properties. Silane coupling agents are a versatile class of molecules for this purpose, forming robust covalent bonds with hydroxyl-rich surfaces like glass and silicon dioxide.[3][4]

This guide explores several key alternatives to this compound, focusing on their performance in altering surface wettability, a key indicator of successful passivation.

Performance Comparison of Silane Coupling Agents

The effectiveness of a silane coupling agent is primarily determined by its chemical structure, which dictates the resulting surface energy and stability. Key performance indicators include the static water contact angle, a measure of hydrophobicity, and the overall stability of the passivated layer. The following table summarizes the performance of various alternatives based on reported experimental data.

Silane Coupling AgentAbbreviationTypical SubstrateWater Contact Angle (°)Key Characteristics & Applications
Trichloro(octyl)silaneTOSPerovskite FilmsNot specifiedEnhances humidity and illumination stability of perovskite solar cells.[1]
OctadecyltrichlorosilaneOTSSilicon Dioxide~110Forms dense, hydrophobic self-assembled monolayers (SAMs); widely used in chromatography and microelectronics.[5][6]
Trichloro(1H,1H,2H,2H-perfluorooctyl)silanePFOCTSSilicon Dioxide>110Creates superhydrophobic surfaces with low surface energy; used for anti-fouling and creating moisture barriers.[7]
1H,1H,2H,2H-PerfluorodecyltrichlorosilaneFDTSVarious>110Similar to PFOCTS, provides extreme water repellency for applications like self-cleaning surfaces.[8]
(3-aminopropyl)trimethoxysilaneAPTMSGlass, PerovskitesVaries (hydrophilic)Creates an amine-functionalized surface for further modification or to promote adhesion.[9]
[3-(2-aminoethylamino)propyl]trimethoxysilaneAEAPTMSPerovskitesVaries (hydrophilic)Offers a wider processing window compared to APTMS for perovskite passivation.[9]
Poly(ethylene glycol)-silanePEG-silaneGlassVaries (hydrophilic)Commonly used to create protein-resistant and biocompatible surfaces, crucial for single-molecule fluorescence studies.[2]

Experimental Protocols for Surface Passivation

The following are generalized yet detailed protocols for the application of the discussed silane coupling agents. It is crucial to perform these procedures in a clean, controlled environment to ensure the formation of a high-quality monolayer.

Protocol 1: Vapor-Phase Deposition of Trichlorosilanes (e.g., OTS, PFOCTS, FDTS)

This method is suitable for creating highly ordered and uniform self-assembled monolayers.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Selected trichlorosilane (OTS, PFOCTS, or FDTS)

  • Anhydrous toluene or other suitable organic solvent

  • Desiccator or vacuum chamber

  • Nitrogen or argon gas source

  • Sonicator

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen or argon gas.

    • Activate the surface by immersing it in piranha solution for 30 minutes to generate hydroxyl groups. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen/argon.

  • Silanization:

    • Place the cleaned substrate in a desiccator or vacuum chamber.

    • In a small, open vial, place a few drops of the chosen trichlorosilane. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrate.

    • Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane.

    • Allow the deposition to proceed for 2-12 hours at room temperature. The optimal time will depend on the specific silane and desired surface coverage.

  • Post-Deposition Cleaning:

    • Vent the chamber with nitrogen or argon gas.

    • Remove the substrate and sonicate it in anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.

    • Dry the substrate with a stream of nitrogen or argon.

    • Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.

Protocol 2: Solution-Phase Deposition of Alkoxysilanes (e.g., APTMS, AEAPTMS, PEG-silane)

This method is often simpler and more accessible than vapor-phase deposition.

Materials:

  • Substrate (e.g., glass coverslip)

  • Selected alkoxysilane (APTMS, AEAPTMS, or PEG-silane)

  • Anhydrous solvent (e.g., ethanol for APTMS/AEAPTMS, toluene for PEG-silane)

  • Sonicator

  • Nitrogen or argon gas source

  • Piranha solution or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning and activation procedure as described in Protocol 1.

  • Silanization Solution Preparation:

    • Prepare a 1-5% (v/v) solution of the chosen alkoxysilane in the appropriate anhydrous solvent.

  • Immersion:

    • Immerse the cleaned and activated substrate in the silanization solution for 30-60 minutes at room temperature. Agitation can help ensure uniform coverage.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove excess silane.

    • Dry the substrate with a stream of nitrogen or argon.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes.

Logical Relationships in Surface Passivation

The choice of silane and deposition method directly influences the final surface properties. The following diagram illustrates the logical workflow and the resulting surface characteristics.

Surface_Passivation_Workflow cluster_start Initial State cluster_process Passivation Process cluster_silanes Silane Alternatives cluster_methods Deposition Methods cluster_end Resulting Surface Properties Start Hydroxylated Substrate (e.g., Glass, SiO2) Silane_Selection Select Silane Agent Start->Silane_Selection OTS Octadecyltrichlorosilane (OTS) Silane_Selection->OTS PFOCTS Perfluorooctyltrichlorosilane (PFOCTS) Silane_Selection->PFOCTS APTMS Aminopropyltrimethoxysilane (APTMS) Silane_Selection->APTMS PEG_silane PEG-silane Silane_Selection->PEG_silane Deposition_Method Choose Deposition Method Vapor_Phase Vapor-Phase Deposition Deposition_Method->Vapor_Phase Solution_Phase Solution-Phase Deposition Deposition_Method->Solution_Phase OTS->Deposition_Method PFOCTS->Deposition_Method APTMS->Deposition_Method PEG_silane->Deposition_Method Hydrophobic Hydrophobic Surface (High Contact Angle) Vapor_Phase->Hydrophobic e.g., OTS, PFOCTS Solution_Phase->Hydrophobic e.g., OTS, PFOCTS Hydrophilic Hydrophilic Surface (Low Contact Angle) Solution_Phase->Hydrophilic e.g., Cleaned Glass Functionalized Functionalized Surface (e.g., Amine, PEG) Solution_Phase->Functionalized e.g., APTMS, PEG-silane

Caption: Workflow for surface passivation, from substrate to desired properties.

Conclusion

The selection of a surface passivation agent should be guided by the specific requirements of the application. While this compound is a viable option, alternatives such as OTS and perfluorinated silanes offer superior hydrophobicity, while amino-silanes and PEG-silanes provide pathways for creating functionalized and biocompatible surfaces. By understanding the performance characteristics and adhering to detailed experimental protocols, researchers can achieve consistent and reliable surface modifications tailored to their needs.

References

Safety Operating Guide

Proper Disposal of Trichloro(cyclooctyl)silane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

[City, State] – [Date] – In the dynamic environment of pharmaceutical research and development, the safe handling and disposal of reactive chemical intermediates is paramount. Trichloro(cyclooctyl)silane, a member of the chlorosilane family, is a highly reactive compound that requires specific procedures for its safe disposal to ensure the well-being of laboratory personnel and to maintain environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Chlorosilanes are characterized by their vigorous and exothermic reaction with water, including atmospheric moisture, which results in the formation of corrosive hydrogen chloride (HCl) gas and corresponding siloxanes. Improper disposal can lead to pressure buildup in containers, release of acidic fumes, and potential fire hazards, especially if hydrogen-containing chlorosilanes are involved. Therefore, a controlled and well-understood neutralization process is critical.

The primary method for the safe disposal of this compound is through controlled hydrolysis and neutralization of the resulting hydrochloric acid. This is typically achieved by slowly adding the chlorosilane to a basic solution.

Experimental Protocol: Laboratory-Scale Neutralization of this compound

This protocol outlines a safe method for neutralizing small quantities (typically up to 100g) of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or soda ash (sodium carbonate, Na₂CO₃)

  • Water

  • Ice

  • A large beaker or flask (at least 10 times the volume of the silane to be neutralized)

  • A dropping funnel or addition funnel

  • A magnetic stirrer and stir bar

  • pH paper or a pH meter

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat. All operations must be conducted in a certified chemical fume hood.

Procedure:

  • Preparation of the Neutralizing Solution: In a large beaker placed in an ice bath, prepare a cold aqueous solution of sodium bicarbonate or sodium carbonate. The amount of base should be in excess to ensure complete neutralization of the hydrochloric acid that will be generated.

  • Controlled Addition of this compound: Slowly add the this compound to the stirred, cold basic solution using a dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and to prevent excessive frothing and release of HCl gas.

  • Monitoring the Reaction: Continue stirring the mixture throughout the addition and for at least one hour after the addition is complete to ensure full hydrolysis and neutralization. The reaction is complete when no more gas evolution is observed.

  • pH Verification: Check the pH of the aqueous layer to ensure it is neutral (pH 6-8). If the solution is still acidic, add more base until a neutral pH is achieved.

  • Separation and Disposal of Products: Upon completion, the mixture will consist of an aqueous layer and a solid polysiloxane precipitate. The solid can be filtered, dried, and disposed of as solid chemical waste. The neutral aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Quantitative Data for Neutralization

The choice of neutralizing agent and the required quantities are critical for a safe and effective disposal process. The following table summarizes the recommended amounts of common bases for the neutralization of 100g of this compound.

Neutralizing AgentMolecular Weight ( g/mol )Moles of HCl produced per mole of SilaneMoles of Base required per mole of HClMoles of Base required per 100g of SilaneWeight of Base required per 100g of SilaneRecommended Ratio (Base:Silane)
Sodium Bicarbonate (NaHCO₃)84.01311.21101.7 g~2:1 by weight[1]
Sodium Carbonate (Na₂CO₃)105.9930.50.6164.6 g-
Calcium Hydroxide (Ca(OH)₂)74.0930.50.6145.2 g-

Note: The molecular weight of this compound is approximately 247.69 g/mol . The values in the table are calculated based on the stoichiometry of the reaction and include a recommended excess to ensure complete neutralization. It is always advisable to use a slight excess of the neutralizing agent.

Disposal Workflow

The logical flow of the disposal process is crucial for ensuring safety and compliance. The following diagram illustrates the step-by-step procedure for the proper disposal of this compound.

G cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_verification Verification and Work-up cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepareBase Prepare Cold Aqueous Neutralizing Solution (e.g., NaHCO₃) in an Ice Bath FumeHood->PrepareBase AddSilane Slowly Add this compound to the Stirred Basic Solution PrepareBase->AddSilane Control Control Addition Rate to Manage Exotherm and Gas Evolution AddSilane->Control Stir Continue Stirring for at Least 1 Hour Post-Addition AddSilane->Stir CheckpH Check pH of Aqueous Layer (Target: pH 6-8) Stir->CheckpH AdjustpH Add More Base if Acidic CheckpH->AdjustpH pH < 6 Filter Filter the Solid Polysiloxane CheckpH->Filter pH = 6-8 AdjustpH->CheckpH DisposeSolid Dispose of Solid as Chemical Waste Filter->DisposeSolid DisposeLiquid Dispose of Neutral Aqueous Solution per Local Regulations Filter->DisposeLiquid

Disposal workflow for this compound.

Alternative Disposal Methods

For larger quantities or in facilities without the resources for chemical neutralization, professional disposal services should be employed. These services typically use high-temperature incineration with scrubbers to neutralize the acidic gases produced.[2] Uncontaminated this compound in its original, undamaged packaging may be eligible for return to the supplier.

Safety First

The information provided here is intended to guide trained laboratory professionals. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for this compound before proceeding with any handling or disposal operations. In case of a spill, evacuate the area, eliminate ignition sources, and absorb the material with an inert substance like dry sand or vermiculite. Do not use water on a spill, as it will exacerbate the release of HCl gas.[1] The resulting acidic runoff from using water spray to knock down vapors should be contained and neutralized.

References

Essential Safety and Logistical Information for Handling Trichloro(cyclooctyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Trichloro(cyclooctyl)silane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar and reactive chlorosilanes, such as Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane and Octyltrichlorosilane.

This compound is a corrosive compound that reacts violently with water and moisture, producing hydrochloric acid.[1] It is imperative to handle this chemical with stringent safety measures to prevent severe skin burns, eye damage, and respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[5] For special purposes, it is recommended to check the chemical resistance with the glove supplier.[2]To protect against severe skin burns and corrosive effects.[2][4]
Eye and Face Protection Tightly fitting safety goggles with side protection. A face shield (8-inch minimum) is also required.[2][3] Contact lenses should not be worn.[5]To prevent serious eye damage and potential blindness from splashes.[3][4]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[5] This includes a lab coat, and for larger quantities, chemical-resistant coveralls may be necessary.To avoid skin contact which can cause severe burns and poorly healing wounds.[4] Contaminated clothing should be washed before reuse.[3]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.[3]To protect against inhalation of harmful vapors which can cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure an emergency eye wash fountain and safety shower are immediately accessible.[5]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Handle the compound under an inert gas atmosphere and protect from moisture.[5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Incompatible materials to avoid include water, acids, alcohols, and oxidizing agents.[5]

2. Handling:

  • Avoid all eye and skin contact.[5]

  • Do not breathe vapor or mist.[2]

  • Use only non-sparking tools.[5]

  • Ground and bond the container and receiving equipment to prevent static discharge.[5]

3. In Case of a Spill:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[3]

  • Absorb the spill with a liquid-binding material such as sand, diatomaceous earth, or an acid- or universal binding agent.[2] Do not use water.[7]

  • Place the absorbed material into appropriate, closed containers for disposal.[2]

  • Ventilate the affected area.[2]

Disposal Plan

Product and Contaminated Materials:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Do not allow the product to enter drains.

  • Contaminated PPE and spill cleanup materials should be placed in sealed containers and disposed of as hazardous waste.

Empty Containers:

  • Handle empty containers with care as residual vapors may be flammable.[5]

  • Do not reuse empty containers.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood (Inert Atmosphere) prep_ppe->prep_setup emergency_exposure Exposure Response (Eyewash/Shower) prep_ppe->emergency_exposure prep_materials Check for Incompatible Materials prep_setup->prep_materials handle_transfer Transfer Chemical (Use Grounding) prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_spill Spill Response handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware & Equipment handle_reaction->cleanup_decon handle_reaction->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Approved Channels cleanup_waste->cleanup_disposal

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.